4-Bromo-2-chloro-5-iodophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGJCONBCCZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture and Reactivity of 4-Bromo-2-chloro-5-iodophenol
[1]
Executive Summary
4-Bromo-2-chloro-5-iodophenol (CAS: 2092799-35-2) represents a high-value "orthogonal" scaffold in modern drug discovery.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms—chlorine, bromine, and iodine—positioned around a phenolic core.[2] This configuration grants the molecule a programmable reactivity profile, allowing medicinal chemists to sequentially functionalize specific positions with high regiocontrol.
This guide details the physicochemical properties, validated synthetic protocols, and the mechanistic hierarchy of reactivity that makes this compound a critical intermediate in the synthesis of antivirals (specifically Hepatitis B inhibitors) and complex agrochemicals.
Physicochemical Profile
The compound is a tris-halogenated phenol. The electronic environment is heavily influenced by the electron-withdrawing nature of the three halogens, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.
Structural Data[1][2][3][4][5]
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-2-chloro-5-iodophenol | |
| CAS Number | 2092799-35-2 | |
| Molecular Formula | C₆H₃BrClIO | |
| Molecular Weight | 333.35 g/mol | |
| Appearance | Off-white to beige solid | Light sensitive |
| CLogP | ~4.28 | Highly lipophilic |
| pKa (Predicted) | 6.5 – 7.2 | Significantly more acidic than phenol (pKa 10) due to -I effect of halogens |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 1 (Phenolic OH) | Halogens act as weak acceptors |
Electronic Architecture
-
C1-OH: The hydroxyl group is an ortho/para activator.[1] It directs electrophilic substitution primarily to C6 (the only open ortho site), but in this fully substituted scaffold, its primary role is as a nucleophile or anchor point.
-
C5-Iodine: The weakest carbon-halogen bond (Bond Dissociation Energy ~65 kcal/mol).[1] It is the primary site for oxidative addition by transition metals.
-
C4-Bromine: Intermediate bond strength (~81 kcal/mol).[1] Reacts secondarily under controlled conditions.[2]
-
C2-Chlorine: Strongest carbon-halogen bond (~95 kcal/mol).[1] Generally inert to standard Pd-catalyzed conditions, serving as a blocking group or a late-stage modification point.[1]
Synthetic Methodology
The synthesis of 4-Bromo-2-chloro-5-iodophenol is a lesson in exploiting directing group effects.[1] Direct halogenation of a random precursor often leads to inseparable mixtures.[3] The validated industrial route utilizes 2-chloro-5-iodophenol as the starting material.[1][4]
Validated Synthesis Protocol
Reaction Logic: The OH group at C1 strongly activates the para position (C4).[1] Although C2 is occupied by Chlorine and C5 by Iodine, the C4 position is electronically favored over C6 (ortho) due to less steric hindrance and the strong para-directing effect of the phenol.
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 2-chloro-5-iodophenol (1.0 equiv) and glacial acetic acid (AcOH, 2.0 volumes).
-
Temperature Control: Cool the solution to 15–20°C. Exothermic control is critical to prevent over-bromination or oxidation.
-
Bromination: Add Bromine (Br₂) (1.1 equiv) dropwise over 30 minutes.[1]
-
Digestion: Stir the mixture at ambient temperature for 1–2 hours. Monitor conversion by HPLC or TLC.
-
Quench & Isolation:
-
Add water (1.0 volume) to the reaction mixture.
-
Add 40% aqueous Sodium Bisulfite (NaHSO₃) solution to quench excess bromine (indicated by color change from orange to yellow/colorless).[1]
-
-
Purification: The product typically precipitates as a solid. Filter, wash with 50% aqueous acetic acid, then water. Dry under vacuum at 45°C.
[1][6][8][10]
Chemoselectivity & Reactivity Profile[1][3][5][11][12]
The core value of this molecule is its chemoselectivity . It allows for "programmed synthesis" where three different groups can be attached to the benzene ring in a specific order without protecting groups for the halogens.
The Hierarchy of Reactivity (Pd-Catalysis)
In transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition correlates with bond strength.
-
Primary Reactive Site (C5-I): Reacts at room temperature or mild heating (40-60°C) with standard catalysts (e.g., Pd(PPh₃)₄).[1]
-
Secondary Reactive Site (C4-Br): Requires higher temperatures (80-100°C) or more active catalysts (e.g., Pd(dppf)Cl₂).[1]
-
Tertiary Reactive Site (C2-Cl): Typically inert under standard conditions.[1] Requires specialized electron-rich bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) or Nickel catalysis to activate.[1]
Functionalization Workflow
Scenario: A medicinal chemist needs to attach an aryl group at C5, an alkyne at C4, and an alkyl ether at C1.
-
Step 1: O-Alkylation (Nucleophilic Substitution) [1]
-
Reagents: R-X, K₂CO₃, DMF.[4]
-
Logic: Protect the phenol first to prevent catalyst poisoning and solubility issues. The halogens are stable to these basic conditions.
-
-
Step 2: C5-Selective Coupling (Suzuki)
-
Reagents: Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60°C.[1]
-
Result: The Iodine is displaced exclusively. The Bromine and Chlorine remain intact.
-
-
Step 3: C4-Coupling (Sonogashira)
Safety and Handling
-
Hazards: Like most halogenated phenols, this compound is likely toxic if swallowed and a skin/eye irritant . The presence of iodine often correlates with increased cytotoxicity.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can liberate I₂ upon prolonged exposure to light; store in amber vials.[1]
-
Disposal: All halogenated waste must be segregated. Do not mix with strong oxidizers.
References
-
Synthesis & Patent Data
-
Chemical Properties & Identifiers
-
General Reactivity of Polyhalogenated Arenes
Sources
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- 2. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. BR102017010009A2 - COMPOUNDS FOR THE TREATMENT OF HEPATITIS B VIRUS INFECTION - Google Patents [patents.google.com]
- 6. WO2018144605A1 - Compounds for the treatment of hepatitis b virus infection - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
4-Bromo-2-chloro-5-iodophenol CAS number and molecular structure
An In-Depth Technical Guide to 4-Bromo-2-chloro-5-iodophenol: Properties, Synthesis, and Applications
Introduction
4-Bromo-2-chloro-5-iodophenol is a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a member of the halogenated phenol family, its unique substitution pattern—featuring bromine, chlorine, and iodine atoms on the phenolic ring—imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex molecules. The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, a critical aspect in the design of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of 4-Bromo-2-chloro-5-iodophenol, its isomers, potential synthetic routes, and its applications in research and development. While direct experimental data for this specific isomer is not widely available, its properties and reactivity can be reliably inferred from closely related compounds.
Molecular Structure and Identification
The core structure of 4-Bromo-2-chloro-5-iodophenol consists of a benzene ring substituted with a hydroxyl group (-OH), a bromine atom at position 4, a chlorine atom at position 2, and an iodine atom at position 5. While a specific CAS (Chemical Abstracts Service) number for 4-Bromo-2-chloro-5-iodophenol is not readily found in major chemical databases, its isomers are well-documented, highlighting the importance of precise nomenclature in identifying these compounds.
Molecular Formula: C₆H₃BrClIO
Molecular Weight: 333.35 g/mol
The table below summarizes the key identifiers for 4-Bromo-2-chloro-5-iodophenol and its known isomers, providing a comparative overview for researchers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | Canonical SMILES |
| 4-Bromo-2-chloro-5-iodophenol | Not available | C₆H₃BrClIO | 333.35 | 4-Bromo-2-chloro-5-iodophenol | C1=C(C(=C(C=C1Br)Cl)O)I |
| 4-Bromo-2-chloro-6-iodophenol | 858855-18-2[1][2][3] | C₆H₃BrClIO | 333.35[1][3] | 4-bromo-2-chloro-6-iodophenol[1] | C1=C(C=C(C(=C1Cl)O)I)Br[1] |
| 2-Bromo-4-chloro-5-iodophenol | 2091716-48-0[4][5] | C₆H₃BrClIO | 333.35[4] | 2-bromo-4-chloro-5-iodophenol | OC1=CC(I)=C(Cl)C=C1Br[4] |
Synthesis and Reactivity
The synthesis of polyhalogenated phenols like 4-Bromo-2-chloro-5-iodophenol typically involves a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity. A plausible synthetic route would start with a readily available substituted phenol and proceed with sequential halogenation steps.
Proposed Synthetic Pathway
A hypothetical synthesis could begin with 4-bromo-2-chlorophenol, a commercially available starting material. The subsequent iodination would be directed by the existing substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. In 4-bromo-2-chlorophenol, the positions ortho and para to the hydroxyl group are already occupied. The position ortho to the bromine and meta to the chlorine and hydroxyl groups (position 5) would be a likely site for electrophilic iodination.
Caption: Proposed synthesis of 4-Bromo-2-chloro-5-iodophenol.
Chemical Reactivity
The reactivity of 4-Bromo-2-chloro-5-iodophenol is primarily influenced by the hydroxyl group and the three different halogen substituents.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification or esterification reactions.
-
Halogen Atoms: The carbon-halogen bonds offer multiple sites for synthetic modification. The iodine atom is the most reactive towards cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings) due to the relatively weak C-I bond. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position. The bromine atom is also a good leaving group for such reactions, offering a second site for functionalization under different reaction conditions. The chlorine atom is the least reactive of the three halogens in cross-coupling reactions.
Potential Applications in Drug Development and Research
Halogenated phenols are a well-established class of compounds with a wide range of biological activities. They are often used as antiseptics and disinfectants.[6][7] Their utility extends to more complex applications in drug discovery and materials science.
-
Pharmaceutical Intermediates: Polyhalogenated phenols are valuable intermediates in the synthesis of pharmaceuticals. The ability to selectively functionalize the different halogen positions allows for the creation of a diverse library of compounds for screening against various biological targets. Chlorinated phenols, for instance, are used in the production of herbicides and antiseptics.[8]
-
Antimicrobial and Antiparasitic Agents: The presence of halogens on an aromatic ring can enhance the antimicrobial and antiparasitic properties of a molecule. For example, some chlorinated phenols are used as household and hospital disinfectants.[8]
-
Materials Science: Halogenated phenols serve as key building blocks for specialty polymers and organic electronic materials.[9] The introduction of heavy atoms like bromine and iodine can influence the electronic and photophysical properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.[9]
Experimental Protocols
General Procedure for a Suzuki Cross-Coupling Reaction
This protocol describes a general method for the selective functionalization of the iodine atom in a polyhalogenated phenol like 4-Bromo-2-chloro-5-iodophenol.
Objective: To selectively couple an arylboronic acid at the 5-position (C-I bond) of 4-Bromo-2-chloro-5-iodophenol.
Materials:
-
4-Bromo-2-chloro-5-iodophenol
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-2-chloro-5-iodophenol (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Spectroscopic Characterization
The structure of 4-Bromo-2-chloro-5-iodophenol and its derivatives can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two singlets in the aromatic region (typically 7-8 ppm), corresponding to the two protons on the benzene ring.[10] The hydroxyl proton would likely appear as a broad singlet between 4 and 7 ppm.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached hydroxyl and halogen substituents.
-
Infrared (IR) Spectroscopy: A characteristic broad absorption band for the O-H stretch of the phenol would be expected around 3500 cm⁻¹.[10] Aromatic C=C stretching bands would appear in the 1500-1600 cm⁻¹ region.[10] The C-X (halogen) stretches would be found in the fingerprint region, with the C-Cl stretch typically around 740-760 cm⁻¹, C-Br around 640 cm⁻¹, and C-I around 570 cm⁻¹.[11]
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak and isotopic patterns consistent with the presence of bromine and chlorine atoms.[12]
Safety and Handling
Polyhalogenated phenols should be handled with care in a well-ventilated fume hood, as they can be irritants and are potentially toxic. The GHS (Globally Harmonized System) classification for the related compound, 4-bromo-2-chloro-6-iodophenol, indicates that it is toxic if swallowed and harmful in contact with skin or if inhaled.[1]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Use in a well-ventilated area or fume hood
Store the compound in a tightly sealed container in a cool, dry, and dark place.
Conclusion
4-Bromo-2-chloro-5-iodophenol represents a highly functionalized and synthetically versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors. While specific data for this isomer is limited, a comprehensive understanding of its properties and reactivity can be constructed from the extensive knowledge of related halogenated phenols. Its unique arrangement of three different halogens provides a rich chemistry for selective, stepwise functionalization, making it a valuable, albeit challenging, target for synthetic chemists. As research into complex organic molecules continues to expand, the utility of such precisely substituted building blocks will undoubtedly grow.
References
-
Merck Manuals. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Retrieved from [Link]
- Google Patents. (n.d.). GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-2-iodophenol in Materials Science. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. Retrieved from [Link]
-
ResearchGate. (2025). Marine phenolic compounds and their halogenated derivatives: Structure, properties, isolation, characterization, and medical applications. Retrieved from [Link]
-
KU Leuven. (n.d.). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Phenols and Their Uses. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
Ochem Incorporation. (n.d.). Home. Retrieved from [Link]
Sources
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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-iodophenol
Introduction: The Challenge of Polysubstituted Phenols
Polysubstituted phenols are a cornerstone of modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility is derived from the specific arrangement of substituents on the phenolic ring, which dictates their chemical reactivity and biological activity. The target molecule of this guide, 4-Bromo-2-chloro-5-iodophenol, is a prime example of a highly functionalized scaffold. The presence of three distinct halogen atoms (Cl, Br, I) at specific positions, anchored by a hydroxyl group, offers multiple points for further chemical elaboration through cross-coupling reactions or other transformations.
However, the synthesis of such precisely substituted molecules is a significant chemical challenge. The primary obstacle is achieving regiochemical control during the sequential introduction of halogen substituents onto the aromatic ring. This guide provides a comprehensive analysis of a plausible synthetic pathway, focusing on the underlying principles of electrophilic aromatic substitution and offering field-proven insights into overcoming the inherent mechanistic hurdles. We will explore a two-step approach beginning with the commercially available precursor, 2-chlorophenol, detailing both the synthesis of a key intermediate and the challenging final iodination step.
Retrosynthetic Analysis: A Stepwise Disconnection Approach
A logical retrosynthetic analysis is crucial for designing a viable synthesis. The most direct approach involves the sequential halogenation of a simpler, readily available starting material. The target molecule can be disconnected at the C-I bond, revealing 4-bromo-2-chlorophenol as the immediate precursor. This intermediate, in turn, can be derived from the regioselective bromination of 2-chlorophenol. This two-step strategy forms the basis of our forward synthesis plan.
Caption: Proposed forward synthesis pathway with expected major/minor products.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including bromine and strong acids. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 4-Bromo-2-chlorophenol (Intermediate)
This protocol is adapted from established literature procedures for the selective para-bromination of 2-chlorophenol. [1] Materials:
-
2-Chlorophenol (1.0 eq)
-
Bromine (1.0 eq)
-
Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
-
10% w/v Sodium bisulfite (NaHSO3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol in carbon tetrachloride (approx. 5 mL per gram of phenol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of bromine in an equal volume of carbon tetrachloride and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the temperature remains below 10 °C. The reaction mixture will decolorize as the bromine is consumed, and hydrogen bromide gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding 10% sodium bisulfite solution to destroy any excess bromine (the red-brown color will disappear).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 4-bromo-2-chlorophenol can be purified by vacuum distillation or recrystallization from hexanes.
Protocol 2: Iodination of 4-Bromo-2-chlorophenol
This protocol utilizes N-Iodosuccinimide (NIS) activated by a catalytic amount of acid, a common method for the iodination of moderately deactivated phenols. [2]Note: This reaction is expected to produce a mixture of isomers, with the 6-iodo isomer likely predominating.
Materials:
-
4-Bromo-2-chlorophenol (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Acetonitrile (CH3CN)
-
10% w/v Sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-bromo-2-chlorophenol in acetonitrile (approx. 10 mL per gram of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide to the solution, followed by the dropwise addition of trifluoroacetic acid.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours (4-24 h) for significant conversion.
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any remaining NIS or iodine.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers. Purification via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or preparative HPLC is necessary to isolate the desired 4-bromo-2-chloro-5-iodophenol. Extensive analytical characterization (e.g., 1H NMR, 13C NMR, NOESY) is required to confirm the regiochemistry of the isolated product.
Data Presentation & Characterization
The successful synthesis requires rigorous monitoring and characterization at each step.
| Parameter | Step 1: Bromination | Step 2: Iodination |
| Starting Material | 2-Chlorophenol | 4-Bromo-2-chlorophenol |
| Key Reagents | Bromine (Br2) | N-Iodosuccinimide (NIS), TFA |
| Solvent | Carbon Tetrachloride | Acetonitrile |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Yield | >85% (for 4-bromo isomer) [1] | Variable; requires purification |
| Purity Analysis | GC-MS, 1H NMR | LC-MS, 1H NMR |
| Purification | Vacuum Distillation | Column Chromatography |
Characterization of 4-Bromo-2-chloro-5-iodophenol:
-
Proton NMR (¹H NMR): The final product should exhibit two singlets in the aromatic region, corresponding to the protons at C3 and C6. The precise chemical shifts will confirm the substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C6H3BrClIO, with a characteristic isotopic pattern for the presence of bromine and chlorine.
Conclusion
The synthesis of 4-Bromo-2-chloro-5-iodophenol is a challenging endeavor that highlights the complexities of regiocontrol in electrophilic aromatic substitution. While a two-step halogenation sequence starting from 2-chlorophenol is the most direct route on paper, it is mechanistically biased towards producing the 4-bromo-2-chloro-6-iodophenol isomer. The synthesis of the target 5-iodo isomer via this pathway would necessitate careful execution of the iodination step followed by a demanding purification process to isolate what is likely a minor product. This guide provides robust, literature-grounded protocols for this pathway, while also emphasizing the critical importance of understanding the underlying electronic effects that govern the reaction's outcome. For researchers requiring unambiguous synthesis of the 5-iodo isomer, alternative, more complex strategies involving ortho-directing groups or Sandmeyer-type reactions may need to be explored.
References
-
Huwiler, M., Bürgi, U., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461–7469. Available from: [Link]
- Mane, S. B., et al. (1998). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Oriental Journal of Chemistry, 14(2).
-
The Hive. (2000). Iodination via NIS -- various conditions. Hive Chemistry Discourse. Available from: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
- Dhotare, B. K., & Wadgaonkar, P. P. (2006).
- Bracco, F., et al. (2011). Process for the iodination of phenolic derivatives. EP2394984A1. Google Patents.
- Raiford, L. C., & Leavell, G. (1933). The Action of Bromine on 2-Chlorophenol and Some of Its Derivatives. Journal of the American Chemical Society, 55(5), 2125–2131. (Referenced in US4223166A)
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
MasterOrganicChemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
-
Penn State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]
-
Mellor, J. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available from: [Link]
-
Su, W., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. Available from: [Link]
- Radhakrishna, P., et al. (1987). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry, 26A, 397-399.
- CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol. Google Patents.
- Stuehler, H. (1980). Process for producing 4-bromo-2-chlorophenols. US4223166A. Google Patents.
Sources
Technical Whitepaper: Spectroscopic Characterization of 4-Bromo-2-chloro-5-iodophenol
[1]
Executive Summary & Structural Logic
The compound 4-Bromo-2-chloro-5-iodophenol (C₆H₃BrClIO) represents a highly functionalized aromatic scaffold, often utilized as a dense intermediate in cross-coupling reactions (Suzuki-Miyaura or Sonogashira) where site-selective activation is required.[1]
The challenge in characterizing this molecule lies in distinguishing it from its regioisomers (e.g., the 6-iodo or 3-iodo variants).[1] This guide provides a definitive spectroscopic map based on substituent additivity rules, heavy-atom shielding effects, and characteristic isotope distributions.[1]
Structural Orientation
To interpret the spectra correctly, the atomic numbering must be fixed:
This substitution pattern leaves two aromatic protons at the C3 and C6 positions. Critically, these protons are para to each other, resulting in a specific coupling pattern distinct from ortho or meta isomers.[1]
Mass Spectrometry (MS): The Halogen Fingerprint
Mass spectrometry provides the most immediate confirmation of identity due to the unique isotopic signatures of Chlorine and Bromine. Iodine is monoisotopic (
Isotope Pattern Analysis
The molecular ion cluster will exhibit a characteristic 3:4:1 intensity ratio, diagnostic of a molecule containing one Bromine and one Chlorine .[6]
-
Bromine (
Br : Br): ~1:1 ratio.[1][7][8] -
Chlorine (
Cl : Cl): ~3:1 ratio.[1][8][9] -
Iodine (
I): 100% natural abundance.[1][10]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Calculated Ion Cluster (EI, 70 eV)
| Ion Species | Isotope Composition | Calculated m/z | Relative Intensity (Approx) |
| M⁺ (Nominal) | 331.8 | 75% | |
| M⁺ + 2 | ( | 333.8 | 100% (Base) |
| M⁺ + 4 | 335.8 | 25% |
Analyst Note: The M+2 peak is the base peak (highest intensity) because it represents the statistical overlap of the two most probable combinations (
Br/Cl and Br/ Cl).
Fragmentation Pathway
The fragmentation is driven by the weakness of the C-I bond relative to C-Br and C-Cl.
-
[M]⁺ → [M - I]⁺: Loss of Iodine radical (127 Da).[1]
-
[M - I]⁺ → [M - I - CO]⁺: Ring contraction/loss of CO (typical phenol fragmentation).[1]
Figure 1: Predicted fragmentation pathway for 4-Bromo-2-chloro-5-iodophenol under Electron Impact (EI).
Nuclear Magnetic Resonance (NMR)[1][5][11][12][13][14][15]
¹H NMR (Proton)
The molecule possesses two non-equivalent aromatic protons: H3 and H6 .[1]
-
Coupling: H3 and H6 are para to each other.[1] In 300-400 MHz instruments, this typically appears as two singlets .[1] High-field instruments (600+ MHz) may resolve a small para-coupling constant (
).[1]
| Proton | Position | Chemical Environment | Predicted Shift (δ ppm) | Multiplicity |
| H3 | Para to H6 | Trapped between Cl and Br .[1] Both are deshielding (inductive effect).[1] | 7.55 - 7.65 | Singlet (s) |
| H6 | Para to H3 | Trapped between I and OH .[1] OH is electron-donating (shielding ortho), but I is heavy.[1] | 7.30 - 7.40 | Singlet (s) |
| -OH | Phenolic | Exchangeable.[1] Shift varies with concentration/solvent.[1] | 5.50 - 6.50 | Broad Singlet (br s) |
Validation Logic: H3 is expected to be more downfield (higher ppm) than H6 because it is flanked by two electronegative halogens (Cl, Br) without the direct ortho shielding benefit of the oxygen lone pair that H6 enjoys.
¹³C NMR (Carbon)
The Carbon-13 spectrum is critical for verifying the position of the Iodine. Iodine exerts a "Heavy Atom Effect," often causing a significant upfield shift (shielding) of the attached carbon, sometimes pushing it below 100 ppm, which is anomalous for aromatics.
| Carbon | Assignment | Predicted Shift (δ ppm) | Notes |
| C1 | C-OH | 152.0 - 155.0 | Deshielded by Oxygen.[1] |
| C5 | C-I | 85.0 - 95.0 | Diagnostic Peak. Strongly shielded by Iodine.[1] |
| C2 | C-Cl | 120.0 - 125.0 | |
| C4 | C-Br | 115.0 - 120.0 | |
| C3 | C-H | 130.0 - 135.0 | |
| C6 | C-H | 135.0 - 140.0 |
Infrared Spectroscopy (IR)[1][15]
IR is less specific for isomer differentiation but essential for functional group confirmation.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 3200 - 3500 | Broad, Strong | Phenolic -OH (H-bonded).[1] |
| C=C Aromatic | 1450, 1580 | Medium | Benzene ring breathing modes.[1] |
| C-O Stretch | 1180 - 1220 | Strong | Phenolic C-O bond.[1] |
| C-Cl Stretch | 600 - 800 | Medium/Strong | Aryl chloride.[1] |
| C-Br Stretch | 500 - 600 | Medium | Aryl bromide.[1] |
| C-I Stretch | < 500 | Weak | Aryl iodide (often outside standard IR range).[1] |
Experimental Workflow: Synthesis & Purification
Since this specific isomer is a specialized intermediate, researchers often must synthesize it from 4-bromo-2-chlorophenol .[1] The following protocol ensures regioselectivity at the C5 position (ortho to the directing OH group, but sterically influenced).
Reaction Scheme
Substrate: 4-Bromo-2-chlorophenol Reagent: N-Iodosuccinimide (NIS) or I₂/H₂O₂ Solvent: Acetonitrile (MeCN) or Methanol Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The OH group directs ortho/para. Since para (C4) and one ortho (C2) are blocked, substitution occurs at C6 or C5.[1] However, C6 is sterically crowded by the OH and the ring orientation. Careful control is needed to favor the 5-iodo (meta to OH, para to Cl) vs 6-iodo.[1] Note: Direct iodination often favors the C6 position (ortho to OH).[1] To get the C5 isomer, one often requires a directing group strategy or starting from a different aniline precursor (Sandmeyer).
Correction for Target Isomer (C5-Iodo): Direct iodination of 4-bromo-2-chlorophenol will predominantly yield the 6-iodo isomer (ortho to OH).[1] To obtain the 5-iodo isomer described in this guide, the most reliable route is Sandmeyer iodination of 4-bromo-2-chloro-5-aminophenol, or iodination of a protected precursor where steric bulk forces the iodine to the less crowded C5 position.[1]
Below is the workflow for the Structural Validation of the synthesized product to ensure the Iodine is at C5 and not C6.
Figure 2: Validation logic to distinguish the 5-iodo target from the common 6-iodo byproduct. The 5-iodo isomer has para-protons (singlets), while the 6-iodo isomer has meta-protons (doublets).[1]
References
-
PubChem. 4-Bromo-2,5-dichlorophenol (Analogous Spectral Data).[1] National Library of Medicine.[1] Available at: [Link][1]
-
ChemGuide. Mass Spectra - The M+2 Peak (Halogen Patterns). Available at: [Link][1]
-
Charisiadis, P. et al. 1H-NMR as a Structural Tool for Phenols. PMC (NIH).[1] Available at: [Link]
-
NIST Mass Spec Data Center. General Halogenated Phenol Fragmentation Patterns. Available at: [Link][1]
Sources
- 1. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Physical properties and appearance of 4-Bromo-2-chloro-5-iodophenol
Title: Technical Monograph: Physical Properties and Characterization of 4-Bromo-2-chloro-5-iodophenol
Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4-Bromo-2-chloro-5-iodophenol (CAS: 2092799-35-2) is a highly functionalized tri-halogenated phenol derivative utilized primarily as a scaffold in the synthesis of antiviral therapeutics (specifically Hepatitis B inhibitors) and advanced agrochemicals.[1][2] Its unique substitution pattern—featuring three distinct halogens (chlorine, bromine, iodine) around a phenolic core—provides orthogonal reactivity handles for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
This guide delineates the physical properties, synthesis logic, and rigorous characterization protocols required to work with this compound, addressing the scarcity of public data for this specific isomer.
Chemical Identity & Physical Appearance
The physical state of 4-Bromo-2-chloro-5-iodophenol is dictated by the interplay between hydrogen bonding (phenolic -OH) and the heavy halogen atoms which increase London dispersion forces.
Table 1: Physicochemical Profile
| Property | Specification / Value | Notes |
| CAS Number | 2092799-35-2 | Confirmed registry number [1]. |
| Molecular Formula | C₆H₃BrClIO | High halogen content (~77% by mass). |
| Molecular Weight | 333.35 g/mol | Significant mass due to Iodine/Bromine. |
| Physical State | Crystalline Solid | Typically isolated as a solid at STP. |
| Appearance | Off-white to pale beige/pink | Phenols are prone to oxidation; iodine bonds are light-sensitive, leading to pink/yellow discoloration over time. |
| Solubility (Polar) | DMSO, Methanol, Ethanol | High solubility in polar aprotic/protic organic solvents. |
| Solubility (Non-Polar) | Dichloromethane, Ethyl Acetate | Moderate to High solubility. |
| Solubility (Aqueous) | Negligible | Hydrophobic halogens dominate; pKa predicted ~6-7 (more acidic than phenol due to electron-withdrawing halogens). |
| Melting Point | Experimental determination required | Precursor (2-chloro-5-iodophenol) melts at ~37-40°C. The addition of Bromine at C4 typically raises MP significantly (est. >60°C). |
Synthesis & Reaction Logic
The synthesis of 4-Bromo-2-chloro-5-iodophenol relies on the principles of Electrophilic Aromatic Substitution (EAS) . The phenolic hydroxyl group (-OH) is the strongest activating group, directing incoming electrophiles to the ortho and para positions.
-
Directing Effects:
-
The -OH group directs ortho (C2, C6) and para (C4).
-
Position C2 is blocked by Chlorine.
-
Position C5 is blocked by Iodine.[1]
-
Competition: The reaction must distinguish between C4 (para) and C6 (ortho). Steric hindrance at C6 (flanked by OH and I) and the electronic preference for para substitution favor the formation of the 4-bromo isomer.
-
Protocol: Bromination of 2-Chloro-5-iodophenol
Based on Patent WO2018144605A1 [2]
-
Dissolution: Dissolve 2-chloro-5-iodophenol (1.0 eq) in Glacial Acetic Acid (AcOH).
-
Addition: Add elemental Bromine (Br₂, 1.1 eq) dropwise.
-
Temperature Control: Maintain internal temperature < 30°C to prevent over-bromination or oxidation.
-
Quenching: Upon completion (monitored by HPLC), quench with water and 40% Sodium Bisulfite (NaHSO₃) to neutralize excess bromine.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Visualization: Synthesis & Characterization Workflow
The following diagram illustrates the synthesis pathway and the critical analytical decision points to ensure isomeric purity.
Caption: Workflow for the regioselective synthesis and validation of 4-Bromo-2-chloro-5-iodophenol.
Analytical Characterization Protocols
Due to the potential for regioisomers (e.g., 6-bromo isomer), 1H-NMR is the gold standard for structural confirmation. Mass spectrometry (MS) confirms the formula but not the substitution pattern.
A. 1H-NMR Interpretation (Prediction)
The aromatic region will show two distinct singlets (or weak doublets due to long-range coupling) because the protons are para to each other (positions 3 and 6).
-
Proton H3 (between Cl and Br): Expected shift δ ~7.6 - 7.8 ppm.
-
Proton H6 (between OH and I): Expected shift δ ~7.3 - 7.5 ppm.
-
Differentiation: If the 6-bromo isomer were formed, the protons would be meta to each other, showing a characteristic coupling constant (J ~ 2-3 Hz). The target 4-bromo isomer has protons para to each other (C3 and C6 are separated by substituents), resulting in singlets.
B. HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Time: The compound is highly lipophilic (LogP > 4.0 predicted). Expect late elution compared to non-iodinated precursors.
Handling, Stability & Safety
-
Light Sensitivity: The C-I bond is weaker than C-Br or C-Cl. Prolonged exposure to light can cause homolytic cleavage, releasing iodine radicals and turning the solid purple/pink. Store in amber vials.
-
Acidity: The presence of three halogens increases the acidity of the phenol. It may cause severe skin burns and eye damage.
-
Toxicity: Classified as a Toxic Solid .[6] Halogenated phenols are often uncouplers of oxidative phosphorylation. Handle in a fume hood with nitrile gloves.
References
- Xu, Y., et al. (2018). Compounds for the treatment of Hepatitis B Virus Infection. World Intellectual Property Organization Patent WO2018144605A1.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. abcr.com [abcr.com]
- 3. 2092799-35-2|4-Bromo-2-chloro-5-iodophenol| Ambeed [ambeed.com]
- 4. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]
- 5. BR102017010009A2 - COMPOUNDS FOR THE TREATMENT OF HEPATITIS B VIRUS INFECTION - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Solubility Profile of 4-Bromo-2-chloro-5-iodophenol: A Theoretical and Practical Guide for Pre-formulation and Process Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Abstract
4-Bromo-2-chloro-5-iodophenol is a polyhalogenated phenol with potential applications as a key starting material or intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in drug development, influencing reaction kinetics, purification strategies, and formulation. This guide addresses the conspicuous absence of published quantitative solubility data for this specific compound. Instead of merely reporting data, we provide a robust framework for predicting, understanding, and experimentally determining its solubility. This document synthesizes fundamental principles of physical organic chemistry with a detailed, field-proven experimental protocol, enabling researchers to generate reliable solubility data essential for process optimization and pre-formulation studies.
Introduction: The Significance of Solubility in Process Chemistry
The efficiency of any chemical synthesis is profoundly dependent on the physical properties of its reagents and intermediates. For a multi-functionalized building block like 4-bromo-2-chloro-5-iodophenol, solubility is not merely a physical constant; it is a critical process parameter. It dictates the choice of reaction media, influences rates of reaction, governs crystallization and purification methods, and ultimately impacts process yield, purity, and scalability.
The molecular architecture of 4-bromo-2-chloro-5-iodophenol—featuring a polar hydroxyl group, a bulky aromatic ring, and three distinct halogen atoms—suggests a complex and nuanced solubility profile. The interplay between hydrogen bonding, dipole-dipole interactions, and London dispersion forces will vary significantly across different solvent classes. This guide provides the theoretical foundation to anticipate these interactions and the practical methodology to quantify them.
Theoretical Solubility Framework: A Molecular-Level Analysis
The principle of "like dissolves like" provides the foundational logic for predicting solubility. The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For 4-bromo-2-chloro-5-iodophenol, we must consider its key structural features.
2.1 Molecular Structure Analysis
-
Polar Phenolic Group (-OH): This group is a hydrogen bond donor and acceptor, imparting significant polarity to the molecule. It will seek favorable interactions with other polar, protic molecules.[1]
-
Aromatic Ring: The benzene ring is largely nonpolar and can participate in favorable π-π stacking interactions with aromatic solvents and van der Waals (London dispersion) forces with all solvents.[2][3]
-
Halogen Substituents (Br, Cl, I): The halogens introduce several effects. They increase the molecular weight and surface area, enhancing van der Waals forces. Their electronegativity creates C-X bond dipoles, contributing to the overall molecular dipole moment. Furthermore, the large, polarizable nature of iodine and bromine can lead to significant dispersion forces.
2.2 Predicted Solubility in Common Organic Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The primary intermolecular interaction will be strong hydrogen bonding between the solvent's hydroxyl group and the compound's phenolic -OH.[1] The alkyl chains of these alcohols will also interact favorably with the aromatic ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High to moderate solubility is predicted. These solvents cannot donate hydrogen bonds but are excellent hydrogen bond acceptors.[4][5] They will readily solvate the phenolic proton. Strong dipole-dipole interactions between the solvent and the polar C-X and C-O bonds will also be a major contributing factor.
-
Nonpolar Solvents (e.g., Hexanes, Heptane): Low solubility is expected. The energy required to break the strong hydrogen bonds between the phenol molecules (solute-solute interactions) will not be compensated by the weak van der Waals forces formed with the aliphatic solvent.[6]
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): Moderate to low solubility is predicted. While these solvents are nonpolar, they can engage in π-π stacking with the compound's aromatic ring.[7] This provides a favorable interaction that is absent in aliphatic hydrocarbons, likely leading to greater solubility in toluene than in hexane.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility is expected. These solvents have a significant dipole moment and can act as weak hydrogen bond acceptors. They will effectively solvate the large, halogenated, and somewhat nonpolar portion of the molecule.
This theoretical analysis allows for an informed selection of solvents for screening and provides a rational basis for interpreting experimental results.
Experimental Protocol: Isothermal Shake-Flask Method
To generate trustworthy and reproducible data, a standardized methodology is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent. The protocol described below is designed to be a self-validating system.
3.1 Principle
An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC-UV).
3.2 Materials and Equipment
-
4-Bromo-2-chloro-5-iodophenol (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.3 Step-by-Step Methodology
-
Preparation: Add an excess of 4-bromo-2-chloro-5-iodophenol to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting mass of ~50 mg in 2 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours.
-
Causality Note: A 24-hour period is generally sufficient for most compounds to reach equilibrium. For a self-validating system, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium has been achieved.
-
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw the supernatant (the clear liquid) into a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2-0.3 mL of filtrate to saturate the filter material and avoid adsorption effects. Collect the subsequent clear filtrate into a clean vial.
-
Causality Note: Filtration is a critical step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured concentration. The filter material must be chemically inert to the solvent.
-
-
Dilution and Analysis: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.
-
Quantification: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL and mol/L.
Data Presentation
Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for recording experimental results.
Table 1: Experimentally Determined Solubility of 4-Bromo-2-chloro-5-iodophenol at 25 °C
| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] | |
| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |
| Acetone | 20.7 | [Experimental Data] | [Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Experimental Data] | |
| Aromatic | Toluene | 2.38 | [Experimental Data] | [Experimental Data] |
| Chlorinated | Dichloromethane (DCM) | 9.08 | [Experimental Data] | [Experimental Data] |
| Nonpolar | n-Hexane | 1.88 | [Experimental Data] | [Experimental Data] |
Visualizations: Workflows and Guiding Principles
Visual diagrams are essential for clarifying complex workflows and theoretical relationships.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Caption: Relationship between solute properties and solvent classes.
Conclusion
References
-
ChemBK. (2024). 4-Bromo-2-chlorophenol. Retrieved from ChemBK.com. [Link]
-
CPAchem Ltd. (2023). Safety data sheet: 4-Bromo-2-chlorophenol. Retrieved from CPAchem. [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Retrieved from Nbinno.com. [Link]
- Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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Shiu, W. Y., & Ma, K. C. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(4), 669-674. [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a university course material repository. [Link]
-
CK-12 Foundation. (2025). Physical and Chemical Properties of Aromatic Hydrocarbons. Retrieved from CK-12. [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from Wikipedia. [Link]
-
Spring 2005, Principles of Drug Action 1, Aromatics. Retrieved from a university course material repository. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]
-
Allen Career Institute. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from Allen Career Institute. [Link]
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- 7. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]
Methodological & Application
Application Notes: 4-Bromo-2-chloro-5-iodophenol as a Versatile Building Block for Medicinal Chemistry
Introduction: The Strategic Advantage of Polyhalogenated Phenols
In modern drug discovery, the precise construction of complex molecular architectures is paramount. Medicinal chemists require versatile building blocks that offer not only a scaffold for elaboration but also fine control over physicochemical properties. Polyhalogenated phenols, particularly those with a diverse array of halogens, represent a powerful class of starting materials.[1][2] The distinct electronic and steric properties of each halogen, combined with their differential reactivity in cross-coupling reactions, provide a programmable platform for sequential and site-selective functionalization.[3][4]
This guide focuses on 4-bromo-2-chloro-5-iodophenol , a trifunctionalized phenol that exemplifies the strategic advantages of this molecular class. The presence of iodine, bromine, and chlorine on the same aromatic ring, each with a unique propensity for oxidative addition to a palladium catalyst, allows for a hierarchical approach to molecular diversification.[5][6] Furthermore, the phenolic hydroxyl group serves as an additional point for modification, enabling the synthesis of a wide range of ethers and esters. The strategic placement of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][7]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 4-bromo-2-chloro-5-iodophenol and detailed, field-proven protocols for its selective functionalization.
Core Principles: Understanding Differential Reactivity
The utility of 4-bromo-2-chloro-5-iodophenol as a building block is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds, which follow the general trend: C-I < C-Br < C-Cl .
This hierarchy dictates the order of reactivity in the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[5][8] Consequently, one can selectively react the C-I bond while leaving the C-Br and C-Cl bonds intact, then target the C-Br bond under more forcing conditions, and finally, if required, functionalize the C-Cl bond.
| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |
| Relative Reactivity in Oxidative Addition | Highest | Intermediate | Lowest |
| Typical Cross-Coupling Reactions | Sonogashira, Suzuki, Heck, Buchwald-Hartwig | Suzuki, Heck, Buchwald-Hartwig, Stille | Suzuki, Buchwald-Hartwig (requires specialized ligands) |
| Key Advantage | High reactivity allows for mild reaction conditions. | Good balance of reactivity and stability. | Offers a site for late-stage functionalization. |
This predictable reactivity allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be introduced in a stepwise manner.
Strategic Synthesis Workflow
A logical workflow for the diversification of 4-bromo-2-chloro-5-iodophenol involves the sequential functionalization of the halogenated positions, followed by modification of the phenolic hydroxyl group. This approach maximizes molecular diversity from a single, versatile starting material.
Caption: Sequential functionalization workflow for 4-bromo-2-chloro-5-iodophenol.
Experimental Protocols
Safety Precaution: 4-Bromo-2-chloro-5-iodophenol and related halogenated phenols should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Halogenated phenols are generally considered harmful if swallowed, and can cause skin and eye irritation.[9]
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[10][11] Due to the high reactivity of the C-I bond, this reaction can be performed under mild conditions with excellent selectivity, leaving the C-Br and C-Cl bonds untouched.[11]
Objective: To selectively couple a terminal alkyne at the C-5 position (iodide) of 4-bromo-2-chloro-5-iodophenol.
Materials:
-
4-Bromo-2-chloro-5-iodophenol (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry, argon-purged flask, add 4-bromo-2-chloro-5-iodophenol, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF (or DMF) to dissolve the solids.
-
Add the terminal alkyne via syringe, followed by the amine base (TEA or DIPEA).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-4-bromo-2-chlorophenol.
Causality: The choice of a Pd(0) catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst is crucial for the Sonogashira reaction mechanism.[11][12] The mild reaction conditions (room temperature) are sufficient for the oxidative addition of the palladium catalyst to the weak C-I bond, while being insufficient to cleave the stronger C-Br and C-Cl bonds, thus ensuring high selectivity.[11]
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-Br Position
Following the Sonogashira coupling, the next most reactive site is the C-Br bond. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[6][13][14]
Objective: To selectively couple a boronic acid at the C-4 position (bromide) of the 5-alkynyl-4-bromo-2-chlorophenol intermediate.
Materials:
-
5-alkynyl-4-bromo-2-chlorophenol (from Protocol 1) (1.0 eq)
-
Aryl or Vinyl Boronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent mixture: e.g., 1,4-Dioxane/Water (4:1)
Procedure:
-
In a flask, combine the 5-alkynyl-4-bromo-2-chlorophenol, the boronic acid, Pd(dppf)Cl₂, and the base.
-
Add the dioxane/water solvent mixture.
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC/LC-MS.
-
After cooling to room temperature, dilute with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the di-substituted product.
Causality: The use of a more robust catalyst system like Pd(dppf)Cl₂ and elevated temperatures are necessary to facilitate the oxidative addition to the stronger C-Br bond.[5][8] The dppf ligand provides the necessary electron-richness and steric bulk to the palladium center to promote the reaction. The C-Cl bond remains unreactive under these conditions.
Protocol 3: Buchwald-Hartwig Amination at the C-Cl Position
The C-Cl bond is the least reactive of the three halogens, and its functionalization often requires specialized, sterically hindered, and electron-rich phosphine ligands, commonly known as Buchwald ligands.[15][16][17] The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing a key pharmacophore.[15][16][18]
Objective: To couple a primary or secondary amine at the C-2 position (chloride) of the di-substituted intermediate.
Materials:
-
Di-substituted phenol (from Protocol 2) (1.0 eq)
-
Primary or Secondary Amine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Buchwald Ligand (e.g., XPhos, SPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, the Buchwald ligand, and the base.
-
Add the di-substituted phenol and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Causality: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-donating Buchwald ligand is essential for the oxidative addition to the inert C-Cl bond.[17] The strong base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.
Conclusion
4-Bromo-2-chloro-5-iodophenol serves as an outstanding example of a polyfunctional building block that enables a logical and sequential approach to the synthesis of complex, highly substituted aromatic compounds. The predictable and hierarchical reactivity of its three distinct carbon-halogen bonds allows medicinal chemists to systematically explore the chemical space around a core scaffold. The protocols outlined in this guide provide a robust starting point for researchers to leverage the unique synthetic potential of this and similar polyhalogenated building blocks in the pursuit of novel therapeutic agents.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
-
Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. National Institutes of Health. [Link]
-
Selective Oxidative Homo- and Cross-Coupling of Phenols. ScholarlyCommons. [Link]
-
Oxidative coupling of phenols. Wikipedia. [Link]
- Process for producing 4-bromo-2-chlorophenols.
-
4-Bromo-2,5-dichlorophenol. PubChem. [Link]
-
A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
- Process for producing 4-bromo- 2,5-dichlorophenol.
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
-
Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Impact of Halogenated Phenols on Targeted Therapies. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. ACS Publications. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. [Link]
-
Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 18. m.youtube.com [m.youtube.com]
Application Note: Chemoselective Engineering of Organic Semiconductors using 4-Bromo-2-chloro-5-iodophenol
Executive Summary: The "Tri-Halogen Hierarchy"
In the precision engineering of organic semiconductors (OSCs), structural control is paramount.[1] 4-Bromo-2-chloro-5-iodophenol (CAS: N/A for specific isomer in common bulk lists, often custom synthesized; analog reference CAS: 207115-22-8 for 4-bromo-2-iodophenol) represents a high-value "scaffold node" for materials scientists.
Its unique value proposition lies in the orthogonal reactivity of its three halogen substituents (
Key Applications:
-
Stepwise Construction of Conjugated Oligomers: Precise sequence control (A-B-C type polymers).
-
Interface Engineering: Self-Assembled Monolayers (SAMs) on Metal Oxides (ZnO, TiO
) for work-function tuning in OLEDs and OPVs. -
Crystal Engineering: Utilizing Halogen Bonding (
or ) to direct solid-state packing.
Chemical Logic & Mechanism[2]
The utility of 4-Bromo-2-chloro-5-iodophenol rests on the kinetic differentiation of oxidative addition rates during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
The Reactivity Hierarchy
Under standard Palladium (Pd) catalysis, the bond dissociation energy (BDE) dictates the order of reaction:
-
C(5)–I (Lowest BDE): Reacts at room temperature or mild heating.
-
C(4)–Br (Medium BDE): Reacts at elevated temperatures (
C) or with specialized ligands. -
C(2)–Cl (Highest BDE): Typically inert under standard conditions; requires forcing conditions or specialized bulky phosphine ligands (e.g., Buchwald ligands) to activate.
-
C(1)–OH: Orthogonal nucleophile. Used for anchoring or alkylation (etherification) before or after coupling.
Structural Visualization
The following diagram illustrates the sequential functionalization pathway enabled by this scaffold.
Caption: Figure 1. Chemoselective functionalization workflow. The distinct halogen reactivity allows programmable synthesis of complex organic electronic materials.
Detailed Protocols
Protocol A: Chemoselective Suzuki Coupling (C-I Site)
Objective: To attach a thiophene donor unit selectively at the 5-position without disturbing the C-Br or C-Cl bonds.
Materials:
-
4-Bromo-2-chloro-5-iodophenol (1.0 eq)
-
2-Thiopheneboronic acid (1.1 eq)
-
Catalyst:
(2-3 mol%) — Chosen for high I/Br selectivity. -
Base:
(2M aqueous, 2.0 eq) -
Solvent: Toluene/Ethanol (3:1 v/v)
Procedure:
-
Degassing: Charge a Schlenk flask with the phenol, boronic acid, and base solution. Degas solvents via sparging with Argon for 20 mins. Critical: Oxygen promotes homocoupling and catalyst degradation.
-
Catalyst Addition: Add
under Argon counter-flow. -
Reaction: Stir at Room Temperature (25°C) for 12-18 hours.
-
Note: Do not heat. Heating >50°C risks activating the C-Br bond.
-
-
Quench & Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to neutralize phenoxide), then brine. Dry over
. -
Purification: Flash chromatography. The product will be the 5-substituted-4-bromo-2-chlorophenol.
Protocol B: Surface Functionalization of Metal Oxides (SAMs)
Objective: To modify the work function of Indium Tin Oxide (ITO) or Zinc Oxide (ZnO) electron transport layers using the dipole moment of the halogenated phenol.
Rationale: The phenolic proton is acidic (
Procedure:
-
Substrate Prep: Clean ITO/ZnO substrates via ultrasonication in detergent, water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min to generate surface -OH groups.
-
Solution Prep: Dissolve 4-Bromo-2-chloro-5-iodophenol in anhydrous Ethanol to a concentration of 1 mM .
-
Deposition: Immerse the substrate vertically into the solution.
-
Incubation Time: 12 hours at room temperature in a sealed container (to prevent solvent evaporation).
-
-
Rinse: Remove substrate and rinse copiously with pure Ethanol to remove physisorbed layers. Anneal at 80°C for 10 min.
-
Validation: Measure Contact Angle (should increase due to halogens) or Kelvin Probe Force Microscopy (KPFM) to determine work function shift.
Data Summary: Reactivity & Properties[1][3][4][5][6][7]
| Parameter | C–I Bond (Pos 5) | C–Br Bond (Pos 4) | C–Cl Bond (Pos 2) |
| Approx. BDE (kcal/mol) | ~65 | ~81 | ~95 |
| Pd-Oxidative Addition Rate | Fast ( | Moderate ( | Slow ( |
| Preferred Catalyst | |||
| Reaction Temp (Typical) | 25°C - 40°C | 60°C - 90°C | >100°C |
| Role in Electronics | Primary Extension | Cross-linking / Branching | Blocking Group / Crystal Packing |
Troubleshooting & Expert Tips
-
O-Alkylation Interference:
-
Issue: The free phenol (-OH) can poison certain sensitive catalysts or undergo competitive O-arylation.
-
Solution: If yields are low, protect the phenol as a methyl ether (using MeI/K2CO3) or a MOM ether before attempting the cross-coupling. The protection group can be removed later or kept if solubility is needed.
-
-
Regio-scrambling:
-
Issue: "Halogen Dance" rearrangement can occur on lithiation.
-
Avoidance: Avoid Lithium-Halogen exchange (e.g., n-BuLi) with this substrate. Stick to Palladium-catalyzed couplings which are strictly kinetic and retain regiochemistry.
-
-
Purification of Isomers:
-
If the starting material contained trace 2-bromo-4-chloro isomers (manufacturing impurity), they will separate easily after the first coupling step due to the massive polarity change of the coupled product vs. unreacted impurities.
-
References
-
Synthesis & Reactivity of Halogenated Phenols
- Patent: "Compounds for the treatment of hepatitis B virus infection." (Describes bromination of 2-chloro-5-iodophenol).
-
Chemoselective Coupling Strategies
- Schoenebeck, F., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2021. (General principles of I vs Br vs Cl selectivity).
-
Organic Semiconductors & Halogen Bonding
-
"Halogenated Materials as Organic Semiconductors."[1] ResearchGate Review, 2025. (Discusses the impact of Cl/Br/I on bandgap and packing).
-
-
Surface Functionalization (SAMs)
- "Modification of ITO work function with SAMs for Organic Electronics.
Sources
Mastering Chemoselectivity: A Guide to the Palladium-Catalyzed Amination of 4-Bromo-2-chloro-5-iodophenol
Introduction: The Strategic Importance of Selective C-N Bond Formation
In the landscape of modern drug discovery and pharmaceutical development, the ability to precisely modify complex molecular scaffolds is paramount. Arylamines are a ubiquitous structural motif in a vast array of therapeutic agents, and their synthesis is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide provides an in-depth technical overview and a detailed protocol for a particularly challenging yet insightful transformation: the chemoselective amination of 4-bromo-2-chloro-5-iodophenol. This substrate, possessing three distinct halogen atoms, offers a unique opportunity to explore and control the subtle nuances of palladium-catalyzed cross-coupling reactions, a critical skill for any researcher in the field.
The Principle of Chemoselectivity: A Tale of Three Halogens
The remarkable utility of the Buchwald-Hartwig amination in this context lies in its ability to be finely tuned to achieve chemoselectivity. The reactivity of aryl halides in this reaction is not uniform; it is dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This hierarchy stems from the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst, the crucial first step in the catalytic cycle. By carefully controlling the reaction conditions, we can exploit this inherent difference in reactivity to selectively target the iodine atom for amination, leaving the bromine and chlorine atoms untouched for potential subsequent functionalization.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the reaction mechanism is essential for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as depicted below.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle commences with the oxidative addition of the aryl halide to the active palladium(0) catalyst. In the case of 4-bromo-2-chloro-5-iodophenol, the significantly lower bond dissociation energy of the C-I bond ensures its preferential cleavage. Following this, the amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Selective Amination of 4-Bromo-2-chloro-5-iodophenol
This protocol provides a robust starting point for the selective mono-amination at the iodo position. Optimization may be necessary for different amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-chloro-5-iodophenol | ≥98% | Commercially available | |
| Amine (e.g., Morpholine) | Anhydrous | Commercially available | Ensure dryness of the amine. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Can be substituted with a pre-catalyst. |
| BrettPhos | Ligand grade | Commercially available | A bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially available | A strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially available | Use a dry, degassed solvent. |
| Diethyl ether | Anhydrous | Commercially available | For workup. |
| Saturated aq. NH₄Cl | Reagent grade | Prepared in-house | For quenching the reaction. |
| Brine | Saturated solution | Prepared in-house | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent grade | Commercially available | For drying. |
Equipment
-
Schlenk flask or a sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: A flowchart illustrating the key steps of the experimental procedure.
Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 4-bromo-2-chloro-5-iodophenol (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar. The use of a slight excess of ligand can help prevent catalyst deactivation.[3]
-
Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by the amine (1.2 equiv). The reaction mixture should be a suspension.
-
Reaction: Seal the flask or vial and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-bromo-2-chlorophenol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Troubleshooting
Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos are often highly effective.[5][6][7][8][9] BrettPhos is particularly well-suited for the coupling of primary amines.[10] For secondary amines, RuPhos may offer superior performance.[6][7][8]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice. However, for base-sensitive substrates, weaker bases like potassium carbonate or cesium carbonate can be employed, although this may require higher reaction temperatures or longer reaction times.[11]
Solvent Choice: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used. It is crucial to use degassed solvents to prevent oxidation of the palladium(0) catalyst.[4] When using aryl iodides, it is often advantageous to use a less polar solvent like toluene to minimize the solubility of the iodide salt byproduct, which can inhibit the catalyst.[3][12]
Potential Side Reactions:
-
O-Arylation: The presence of the phenolic hydroxyl group introduces the possibility of a competing O-arylation reaction. However, the N-arylation of aminophenols is generally favored under palladium catalysis with phosphine ligands.[13] To further suppress O-arylation, the use of a copper-based catalyst system could be considered if O-arylation is the desired outcome.[13][14][15]
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can be a concern. It can be minimized by ensuring an oxygen-free environment and using high-purity reagents.
-
Homocoupling: The formation of biaryl byproducts can occur, particularly in the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial to prevent this.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh, high-purity reagents and anhydrous, degassed solvent. |
| Insufficiently strong base | Consider a stronger base (e.g., NaOtBu, LHMDS). | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Formation of side products | O-arylation | Confirm the use of a palladium/phosphine catalyst system, which generally favors N-arylation. |
| Hydrodehalogenation | Ensure the reaction is strictly anaerobic. | |
| Homocoupling | Thoroughly degas the solvent and maintain a robust inert atmosphere. | |
| Catalyst decomposition | Presence of oxygen | Improve inert gas technique. |
| Impurities in reagents | Use high-purity reagents and solvents. |
Conclusion: A Versatile Tool for Targeted Synthesis
The palladium-catalyzed amination of 4-bromo-2-chloro-5-iodophenol serves as an excellent case study in the strategic application of modern cross-coupling chemistry. By leveraging the inherent differences in the reactivity of aryl halides, chemists can achieve remarkable levels of chemoselectivity, enabling the targeted synthesis of complex molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently approach this and similar challenging transformations, ultimately accelerating the discovery and development of new chemical entities.
References
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
Epistemeo. The Buchwald-Hartwig Amination Reaction. (2012-04-06). [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020-02-11). [Link]
- Google Patents. Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021-10-25). [Link]
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). [Link]
-
ACS Publications. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025-09-26). [Link]
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020-08-20). [Link]
-
National Institutes of Health. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020-08-21). [Link]
-
National Institutes of Health. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
-
DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]
-
ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
MDPI. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. [Link]
-
ResearchGate. (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.... [Link]
-
Wiley Online Library. Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
National Institutes of Health. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
Organic Chemistry Portal. Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. [Link]
-
ResearchGate. (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020-08-21). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 13. dspace.mit.edu [dspace.mit.edu]
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- 15. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-2-chloro-5-iodophenol Cross-Coupling
Status: Active Agent: Senior Application Scientist Ticket ID: #XC-4B2C5I-OPT Subject: Troubleshooting Chemoselectivity and Yield in Polyhalogenated Phenol Scaffolds
Overview: The Substrate Challenge
You are working with 4-Bromo-2-chloro-5-iodophenol , a densely functionalized scaffold. This molecule presents a classic "chemoselectivity ladder" challenge. Your success depends on exploiting the distinct bond dissociation energies (BDE) of the carbon-halogen bonds while managing the acidic phenolic proton.
-
C–I Bond (Position 5): Weakest (~65 kcal/mol). Most reactive. First point of entry.
-
C–Br Bond (Position 4): Intermediate (~81 kcal/mol). Reactive only after Iodine is consumed or under forcing conditions.
-
C–Cl Bond (Position 2): Strongest (~96 kcal/mol). Generally inert under standard Suzuki/Sonogashira conditions; requires specialized ligands.
-
Phenolic OH (Position 1): Acidic (pKa ~7-8 due to electron-withdrawing halogens). Prone to poisoning Pd(0) catalysts and consuming base.
Module 1: Chemoselectivity (The "Iodine-First" Strategy)
User Question: I need to couple an aryl group at the 5-position (Iodine) without touching the 4-Bromine. My current runs show mixtures of mono- and di-coupled products. How do I fix this?
Scientist Response: The proximity of the 4-bromo and 5-iodo groups (ortho-relationship) creates steric crowding, but the electronic difference is your greatest asset. The C–I bond undergoes oxidative addition to Pd(0) much faster than the C–Br bond. To maintain this selectivity, you must "starve" the reaction of energy.
Protocol #1: High-Fidelity Selective Suzuki Coupling
-
Catalyst: Use Pd(PPh₃)₄ (Tetrakis). It is bulky and less reactive than "hot" catalysts like Pd(dppf)Cl₂ or Pd₂/SPhos, preventing premature activation of the bromide.
-
Solvent: DME (Dimethoxyethane) or Toluene/Water (4:1).
-
Base: Na₂CO₃ (2.0 equiv). Avoid strong bases like K₃PO₄ or hydroxides which can accelerate the slower bromide coupling.
-
Temperature: Strictly 40–60°C . Do not reflux.
-
Stoichiometry: Use exactly 1.0–1.05 equivalents of the boronic acid. Excess boronic acid drives the secondary reaction.
Troubleshooting Checklist:
| Symptom | Diagnosis | Corrective Action |
|---|---|---|
| Product contains <5% Br-coupling | Normal Selectivity | Proceed to workup. |
| >10% Bis-coupled product | Catalyst too active | Switch from Pd(dppf)Cl₂ to Pd(PPh₃)₄ or reduce Temp by 10°C. |
| Starting Material remains | Oxidative Addition stalled | The ortho-Br is sterically hindering the I. Increase Time, not Temp. |
Module 2: Handling the Phenolic Moiety
User Question: My yields are inconsistent (30-60%). The reaction turns black immediately. Should I protect the phenol?
Scientist Response: Yes. The free phenol in 4-Bromo-2-chloro-5-iodophenol is significantly more acidic than unsubstituted phenol due to the inductive effect of three halogens. In basic coupling media, it forms a phenoxide anion that can coordinate to Palladium, forming "Pd-black" aggregates (catalyst death).
Recommendation: Protect the phenol before coupling.
Decision Guide: Choosing the Right Protecting Group
-
Strategy A: The "Permanent" Cap (Methyl Ether)
-
Reagent: MeI, K₂CO₃, Acetone.[1]
-
Pros: Atom economical, stable to almost all coupling conditions.
-
Cons: Very difficult to remove (requires BBr₃, which attacks the halides). Use only if the final target requires a methoxy group.
-
-
Strategy B: The "Orthogonal" Cap (TBDPS Ether) – Highly Recommended
-
Reagent: TBDPSCl, Imidazole, DMF.
-
Pros: Bulky silyl group protects the ortho-chloro position from potential side reactions. Stable to basic Suzuki conditions. Cleaves mildly with TBAF/Fluoride, leaving the biaryl core intact.
-
-
Strategy C: The "Reducible" Cap (Benzyl Ether)
-
Reagent: BnBr, K₂CO₃.[1]
-
Pros: Cleavable by hydrogenation.
-
Cons: Hydrogenation conditions (Pd/C + H₂) will debrominate/deiodinate your scaffold. Avoid unless deprotection is strictly oxidative (e.g., DDQ).
-
Module 3: Sequential Functionalization (The "Bromine-Second" Step)
User Question: I successfully coupled at the Iodine. Now I want to couple a different group at the Bromine (Position 4). The standard conditions aren't working.
Scientist Response: Once the Iodine is gone, the "easy" door is closed. The remaining 4-Bromine is sterically hindered by the new group at C-5 and electronically deactivated. You need a "hotter" catalytic system to force the oxidative addition.
Protocol #2: Sterically Demanding Suzuki Coupling (The "Br" Step)
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) + SPhos or XPhos (2:1 Ligand:Pd ratio).
-
Why: Buchwald biaryl phosphine ligands (SPhos/XPhos) are designed to facilitate oxidative addition into hindered/deactivated aryl chlorides and bromides.
-
-
Base: K₃PO₄ (3.0 equiv). A stronger base is required to activate the boronic acid and facilitate transmetalation in this crowded environment.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 80–100°C . Heat is now your friend.
Visualizing the Workflow
The following diagram illustrates the logic flow for optimizing the reaction sequence, ensuring chemoselectivity and yield.
Caption: Step-wise optimization pathway for chemoselective functionalization of 4-Bromo-2-chloro-5-iodophenol, prioritizing protection and ligand selection.
FAQ: Troubleshooting & Advanced Issues
Q: I see significant dehalogenation (loss of I or Br replaced by H). Why? A: This is often caused by "Hydrodehalogenation."
-
Cause: Using alcoholic solvents (Methanol/Ethanol) or excessive heating with hydridic bases.
-
Fix: Switch to non-protic solvents like THF, DME, or Toluene . Ensure your solvent is degassed to remove Oxygen (which can promote homocoupling, confusing the spectra).
Q: Can I engage the 2-Chloro position? A: Not easily. The 2-position is electronically deactivated and sterically shielded by the phenol/protecting group. To activate it, you would typically need to convert the Cl to a more reactive group (e.g., via Ni-catalyzed exchange) or use extremely active ligands (e.g., BrettPhos) at high temperatures (>120°C) after the I and Br positions have been functionalized.
Q: My boronic acid is protodeboronating (turning into benzene) instead of coupling. A: This is common with electron-poor or ortho-substituted boronic acids.
-
Fix: Switch to a Potassium Organotrifluoroborate (R-BF₃K) salt. These are more stable and release the active boronic acid slowly, maintaining a low concentration that favors coupling over decomposition.
References
-
Reactivity Rates in Pd-Catalyzed Coupling
-
Chemoselectivity in Polyhalogenated Arenes
-
Phenol Protection Strategies
-
Buchwald Ligands for Hindered Substrates
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-chloro-5-iodophenol
Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot challenges encountered during the scale-up of this complex tri-halogenated phenol. Our approach is rooted in fundamental chemical principles and extensive field experience to ensure the scientific integrity and success of your synthetic endeavors.
Introduction: The Synthetic Challenge
The synthesis of 4-Bromo-2-chloro-5-iodophenol presents a significant challenge in regiochemical control. The phenol ring is activated by the hydroxyl group, which is an ortho-, para- director, making it susceptible to polyhalogenation.[1] The sequential and site-selective introduction of three different halogens requires a carefully orchestrated synthetic strategy, where the choice of starting material, halogenating agents, and reaction conditions are paramount to achieving high yield and purity on a larger scale.
This guide will address common issues encountered in a plausible multi-step synthesis, providing both explanatory insights and actionable troubleshooting protocols.
Diagram: Proposed Synthetic Workflow
Caption: A plausible synthetic route for 4-Bromo-2-chloro-5-iodophenol.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the scale-up synthesis.
Section 1: Step 1 - Regioselective Bromination
Question 1: We are attempting to brominate 2-chlorophenol and are observing the formation of significant amounts of the undesired 6-bromo isomer and some di-brominated byproducts. How can we improve the regioselectivity for the desired 4-bromo-2-chlorophenol?
Answer:
This is a classic challenge in the electrophilic aromatic substitution of substituted phenols. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2-chlorophenol, both the C4 (para) and C6 (ortho) positions are activated. While the para position is generally favored due to reduced steric hindrance, the electronic activation at the C6 position is still significant.
Causality:
-
Electronic Effects: The hydroxyl group strongly activates the ortho and para positions through resonance.
-
Steric Hindrance: The existing chloro group at C2 offers some steric hindrance to the ortho (C6) position, making the para (C4) position more accessible.
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the selectivity. Polar, protic solvents can enhance the reactivity of the phenol, leading to over-bromination.[2]
Troubleshooting Protocol:
-
Solvent Selection: Employ a non-polar solvent such as carbon tetrachloride or chloroform to moderate the reactivity of the phenol.[3]
-
Temperature Control: Perform the bromination at a low temperature (0-5 °C) to favor the kinetically controlled product, which is often the less sterically hindered para-isomer.[4]
-
Catalyst for Selectivity: The use of a catalyst like triethylamine hydrochloride has been shown to significantly improve the yield of the 4-bromo isomer while minimizing the formation of the 6-bromo byproduct.[3]
-
Controlled Addition of Bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the electrophile, which helps to prevent di-substitution.
Data Summary: Impact of Catalyst on Regioselectivity
| Catalyst | Yield of 4-bromo-2,5-dichlorophenol | 6-bromo-2,5-dichlorophenol byproduct |
| None | 90% | 5-6% |
| Triethylamine hydrochloride | 98% | 0.5-1% |
Data adapted from patent literature for a similar system and illustrates the principle.[3]
Section 2: Step 2 - Regioselective Iodination
Question 2: During the iodination of 4-bromo-2-chlorophenol, we are experiencing low conversion rates and the formation of multiple iodinated species. What are the key parameters to control for a successful and selective iodination at the C5 position?
Answer:
Introducing a third halogen, iodine, onto an already di-halogenated phenol requires careful selection of the iodinating agent and reaction conditions. The existing electron-withdrawing chloro and bromo groups deactivate the ring, making the iodination more challenging than the initial bromination. The C5 position is the target, being ortho to the activating hydroxyl group and meta to the deactivating chloro and bromo groups.
Causality:
-
Ring Deactivation: The chloro and bromo substituents are deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack.
-
Iodinating Agent Reactivity: The choice of iodinating agent is critical. Molecular iodine (I₂) alone is often not electrophilic enough to react with a deactivated ring. More reactive iodine sources are typically required.
-
Steric Crowding: The C5 position is sterically hindered by the adjacent bromo and hydroxyl groups, which can impede the approach of the electrophile.
Troubleshooting Protocol:
-
Choice of Iodinating Agent:
-
Iodine monochloride (ICl): A more polarized and reactive electrophile than I₂.
-
N-Iodosuccinimide (NIS): Often used with an acid catalyst (e.g., p-toluenesulfonic acid) to generate a potent electrophile.[5]
-
Silver Salts with Iodine: Reagents like silver sulfate (Ag₂SO₄) or silver tetrafluoroborate (AgBF₄) in combination with I₂ can generate a highly reactive iodine electrophile.[5]
-
-
Reaction Conditions Optimization:
-
Solvent: Acetonitrile or dichloromethane are common solvents for these reactions.[6]
-
Temperature: A moderate increase in temperature may be necessary to overcome the activation energy barrier for the deactivated ring, but this must be balanced against the risk of side reactions.
-
Acid Scavenger: The iodination reaction produces an acid byproduct (HI). For acid-sensitive substrates, the addition of a non-nucleophilic base like lithium carbonate can be beneficial.[6]
-
-
Kinetic vs. Thermodynamic Control: The regioselectivity of iodination can be influenced by whether the reaction is under kinetic or thermodynamic control.[7][8] Experimenting with reaction time and temperature can help to favor the desired isomer.
Diagram: Decision-Making for Iodination Reagent Selection
Caption: A flowchart for selecting an appropriate iodination reagent.
Section 3: Purification and Scale-Up Considerations
Question 3: We are struggling with the purification of the final 4-Bromo-2-chloro-5-iodophenol product on a larger scale. Column chromatography is not feasible for our production needs. What are some scalable purification strategies?
Answer:
The purification of polyhalogenated phenols can be challenging due to their similar polarities and potential for co-crystallization. On a large scale, methods that are more amenable to industrial processes are required.
Causality:
-
Similar Physical Properties: The desired product and its isomers often have very close boiling points and solubilities, making simple distillation or crystallization difficult.
-
Thermal Instability: Halogenated phenols can be sensitive to high temperatures, which may limit the applicability of high-temperature distillation.
Scalable Purification Protocols:
-
Aqueous Base Extraction:
-
Principle: Phenols are acidic and can be converted to their corresponding phenoxide salts with a base like sodium hydroxide. These salts are water-soluble, while non-acidic impurities remain in the organic phase.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Extract the organic solution with an aqueous solution of a weak base like sodium bicarbonate to remove any strongly acidic byproducts.
-
Subsequently, extract with a stronger base solution (e.g., dilute sodium hydroxide) to convert the phenolic products into their water-soluble phenoxide salts.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified phenols.
-
Filter, wash with water, and dry the solid product.
-
-
-
Recrystallization:
-
Principle: This classic technique relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
-
Procedure: A systematic solvent screen should be conducted to find a solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Melt Crystallization: For thermally stable compounds, this technique can be highly effective for achieving high purity on a large scale. It involves partially melting the crude product and then slowly cooling it to allow the pure compound to crystallize.
Section 4: Safety at Scale
Question 4: What are the primary safety concerns when scaling up halogenation reactions, and what precautions should be implemented?
Answer:
Scaling up halogenation reactions introduces significant safety hazards that must be rigorously managed.
Primary Hazards:
-
Toxicity and Corrosivity of Halogens: Bromine and iodine are toxic and corrosive.[9] Inhalation can cause severe respiratory damage.
-
Exothermic Reactions: Halogenation reactions are often highly exothermic. On a large scale, the heat generated can be difficult to control, leading to a runaway reaction, over-pressurization of the reactor, and release of toxic materials.
-
Byproduct Generation: The reaction of halogens with phenols generates hydrogen halides (HBr, HI) as byproducts. These are corrosive and toxic gases that need to be safely scrubbed.
-
Handling of Halogenated Solvents: Many halogenated solvents used in these processes have their own health and safety risks.[10][11]
Safety Protocols for Scale-Up:
-
Reactor Design and Material Compatibility:
-
Use glass-lined or other corrosion-resistant reactors.
-
Ensure the reactor is equipped with a robust cooling system, a pressure relief device, and an emergency quenching system.
-
-
Controlled Reagent Addition:
-
Utilize a dosing pump for the slow, controlled addition of the halogenating agent.
-
Monitor the internal temperature of the reactor continuously. The rate of addition should be linked to the cooling capacity of the reactor to prevent a temperature spike.
-
-
Off-Gas Scrubbing:
-
The reactor should be vented to a caustic scrubber (e.g., containing a sodium hydroxide solution) to neutralize the evolved hydrogen halides.
-
-
Personal Protective Equipment (PPE):
-
All personnel must wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.[10]
-
-
Process Safety Management (PSM):
-
Conduct a thorough hazard and operability (HAZOP) study before scaling up the process to identify potential risks and establish mitigation strategies.
-
References
- GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google P
- Exploring the Synthesis and Applications of 4-Bromo-2-iodophenol in M
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]
- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - P
-
4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem. Available at: [Link]
-
Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. Available at: [Link]
- 4-Bromo-2-chlorophenol | CAS 3964-56-5 | LGC Standards. (URL not available)
- UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen)
-
Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. Available at: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. Available at: [Link]
-
Halogenation of Phenol [closed] - Chemistry Stack Exchange. Available at: [Link]
- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents.
-
4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 - PubChem. Available at: [Link]
-
Phenol - Wikipedia. Available at: [Link]
- Thermodynamic vs kinetic reaction control with radical substitution. (URL not available)
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available at: [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. Available at: [Link]
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL not available)
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Aromatic Synthesis: Order of Reactions - Master Organic Chemistry. Available at: [Link]
-
22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
- How to remove the phenol from the reaction mixture without doing column chrom
- CN1070466C - Method for preparing aromatic compounds - Google P
- Halogen gas exposure: Toxic effects on the parturient - PMC - NIH. (URL not available)
-
17.10: Reactions of Phenols - Chemistry LibreTexts. Available at: [Link]
- US2744144A - Purification of phenol - Google Patents.
- HALOGENE - AWS. (URL not available)
-
Reactions of Phenols - Chemistry Steps. Available at: [Link]
- Aromatic Electrophilic Substitution - Dalal Institute. (URL not available)
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]
- Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F. (URL not available)
-
A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI. Available at: [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC - NIH. Available at: [Link]
- Direct Halogen
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
- Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording] - YouTube. (URL not available)
-
Synthesis of Aromatic Compounds From Benzene - Chemistry Steps. Available at: [Link]
- XII-11#24 Halogenation of Phenols - YouTube. (URL not available)
- Halogen
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. Available at: [Link]
- A Green Reagent for the Iodination of Phenols | Request PDF - ResearchG
- Aromatic halogenation (video) - Khan Academy. (URL not available)
- How to dry and purify Phenol - chemistry - Reddit. (URL not available)
- How to Halogenate Aromatic Rings - YouTube. (URL not available)
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL not available)
Sources
- 1. byjus.com [byjus.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 4. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. axaxl.com [axaxl.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Minimizing side reactions in the functionalization of 4-Bromo-2-chloro-5-iodophenol
Technical Support Guide: Functionalization of 4-Bromo-2-chloro-5-iodophenol
Welcome to the Halogenated Phenol Functionalization Support Center
Subject: Minimizing Side Reactions in 4-Bromo-2-chloro-5-iodophenol Scaffolds Ticket Priority: High (Irreversible Scaffold Scrambling Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Personality" of Your Molecule
Before initiating any protocol, you must understand the electronic and steric landscape of your substrate. 4-Bromo-2-chloro-5-iodophenol is a "loaded spring" of reactivity. It contains three distinct halogen handles, but they are not created equal.
The Reactivity Hierarchy (The Golden Rule): To avoid side reactions, you must respect the bond dissociation energies (BDE) and the kinetic reactivity order. Violating this order is the primary cause of "tar" and inseparable mixtures.
Figure 1: The mandatory order of operations. Attempting to engage the Bromine before the Iodine will result in non-selective mixtures.
Critical Troubleshooting Modules
Module A: The "Halogen Dance" & Lithiation Issues
Issue: "I performed a lithium-halogen exchange targeting the iodine, but NMR shows the substituent ended up at the C3 or C6 position, or I lost the bromine."
Diagnosis: You are a victim of the Halogen Dance (Base-Catalyzed Halogen Migration) . When using alkyl lithiums (e.g., n-BuLi), two competing reactions occur:
-
Desired: Li/I exchange at C5.
-
Undesired: Deprotonation at C3 (between Cl and Br) or C6. The resulting anion causes the bromine or iodine to migrate to the deprotonated position to stabilize the charge.
The Solution: Turbo Grignard Switch from n-BuLi to isopropylmagnesium chloride (Turbo Grignard, i-PrMgCl·LiCl) .
-
Why? The pKa of the Grignard reagent is lower than n-BuLi. It is basic enough to perform the I/Mg exchange (thermodynamically driven by the weak C-I bond) but not basic enough to deprotonate the ring protons (C3-H or C6-H) at low temperatures.
-
Protocol Adjustment:
-
Old Condition: n-BuLi, THF, -78°C.
-
New Condition: i-PrMgCl·LiCl (1.1 equiv), THF, -40°C to -20°C.
-
Comparison of Exchange Reagents:
| Feature | n-BuLi | i-PrMgCl·LiCl (Turbo Grignard) |
| Mechanism | Kinetic Exchange (Fast) | Thermodynamic Exchange |
| Basicity | High (Risk of Deprotonation) | Moderate (Tolerates Protons) |
| Scrambling Risk | High (Halogen Dance) | Low |
| Temp Range | Strict -78°C | Flexible (-40°C to 0°C) |
Module B: Chemoselectivity in Cross-Coupling (Suzuki/Sonogashira)
Issue: "I am trying to couple at the Iodine (C5), but I see significant amounts of bis-coupled product (reacting at C4-Br) or debromination."
Diagnosis: Your catalyst system is too "hot" (active). Highly active catalysts (e.g., Pd(dppf)Cl₂, Buchwald precatalysts like XPhos-Pd-G2) lower the activation energy so much that the discrimination between C-I and C-Br bonds diminishes.
The Solution: "Dumb Down" the Catalyst Use a ligand system that relies on the intrinsic weakness of the C-I bond rather than forcing the C-Br bond to react.
-
Recommended Catalyst: Pd(PPh₃)₄ (Tetrakis).
-
Control Parameter: Temperature.
-
Keep reaction temperature < 60°C . Above 80°C, the C-Br bond will begin to participate.
-
Figure 2: Catalyst selection decision tree. Choosing highly active ligands often backfires by eroding chemoselectivity.
Module C: The "Silent Killer" (The Phenolic Proton)
Issue: "My reaction stalls at 20% conversion, or I get massive amounts of homocoupled biaryl byproduct."
Diagnosis: You likely left the Phenol (-OH) unprotected.
-
Catalyst Poisoning: The acidic proton (pKa ~8-10 due to electron-withdrawing halogens) can quench organometallic intermediates.
-
O-Arylation: Under basic coupling conditions, the phenoxide anion competes as a nucleophile, leading to ether formation.
The Solution: Orthogonal Protection You must mask the phenol before touching the halogens.
-
Recommended Group: TBS (tert-butyldimethylsilyl) or MOM (Methoxymethyl) .[8]
-
TBS Protocol: Imidazole (2.0 equiv), TBSCl (1.2 equiv), DCM, 0°C → RT.
-
Why? TBS is stable to basic Suzuki conditions and Mg/Li exchange but cleaves easily with TBAF later.
-
Validated Protocol: Selective C5-Arylation
Objective: Install a phenyl group at C5 (Iodine) while preserving C4 (Bromine) and C2 (Chlorine).
-
Protection: Dissolve 4-bromo-2-chloro-5-iodophenol (1.0 equiv) in DCM. Add Imidazole (2.2 equiv) and TBSCl (1.1 equiv). Stir at RT for 2 hours. Wash with water, dry, and concentrate. Checkpoint: Verify disappearance of -OH peak in IR/NMR.
-
Coupling (Suzuki-Miyaura):
-
Reagents: Protected Phenol (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%) , Na₂CO₃ (2.0 equiv, 2M aq).
-
Solvent: DME/H₂O (3:1) or Toluene/H₂O.
-
Conditions: Degas thoroughly (Argon sparge). Heat to 50°C (Do not reflux). Monitor by TLC/LCMS every 30 mins.
-
Stop Condition: Stop immediately when the starting material is consumed. Prolonged heating will activate the Bromine.
-
-
Purification: Silica gel chromatography. The product will be less polar than the free phenol.
Frequently Asked Questions (FAQ)
Q: Can I use the Chlorine atom (C2) for coupling? A: Not easily. In this scaffold, the C2-Cl is sterically crowded (ortho-OH/OTBS) and electronically deactivated compared to Br and I. It typically serves as a blocking group or a final structural element. If you must react it, you will need specialized Buchwald ligands (e.g., BrettPhos) after reacting the I and Br.
Q: Why do I see de-iodination (replacement of I with H) instead of coupling? A: This is "Protodehalogenation." It usually happens if your solvent is "wet" during a lithiation step, or if your Suzuki cycle involves a hydride elimination pathway (often caused by excess alcohols or amine bases). Ensure all solvents are anhydrous and degassed.
Q: Is the "Halogen Dance" reversible? A: Theoretically yes, but practically no. Once the thermodynamic sink (the most stable lithiated isomer) is formed, it is difficult to reverse without quenching and getting a mixture. Prevention (using Turbo Grignard) is the only viable strategy.
References
-
Knochel, P., et al. (2003).[9] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition.
- Relevance: Establishes the superiority of i-PrMgCl (Turbo Grignard) over n-BuLi for preventing halogen scrambling.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Relevance: Foundational text on the reactivity order of halogens (I > Br > Cl)
-
Schnürch, M., et al. (2007).[10] "Halogen Dance Reactions—A Review." Chemical Society Reviews.[10]
- Relevance: Detailed mechanism of base-catalyzed halogen migration on arom
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Bromo-2-chloro-5-iodophenol
Introduction: The Analytical Imperative for Halogenated Phenols
4-Bromo-2-chloro-5-iodophenol is a highly substituted halogenated phenol, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.[1] Given its role as a critical building block, the purity of 4-Bromo-2-chloro-5-iodophenol is paramount. The presence of impurities, even at trace levels, can have significant ramifications on the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods are essential for its quality control.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-Bromo-2-chloro-5-iodophenol. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses in this specific application. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical strategy for their needs, grounded in the principles of scientific integrity and method validation as outlined by the International Council for Harmonisation (ICH).[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like 4-Bromo-2-chloro-5-iodophenol, reverse-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.
Causality Behind the HPLC Method Design
The selection of a reverse-phase C18 column is a logical starting point due to its versatility and proven efficacy in retaining and separating a wide range of nonpolar to moderately polar compounds, including substituted phenols.[1] The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of a small amount of acid (phosphoric or formic acid) to the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl group, leading to a single, well-defined chromatographic peak with improved symmetry and reproducibility.[4] UV detection is selected for its simplicity and the strong chromophore present in the phenolic ring structure.
Experimental Protocol: HPLC-UV Method
Objective: To quantify the purity of 4-Bromo-2-chloro-5-iodophenol and detect any related impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Bromo-2-chloro-5-iodophenol sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled Specificity and Identification
GC-MS combines the separation power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry. It is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds.[5] For 4-Bromo-2-chloro-5-iodophenol, GC-MS not only provides a quantitative purity value but also offers structural information to definitively identify the main component and any co-eluting or unknown impurities.
Causality Behind the GC-MS Method Design
The analyte must be thermally stable and sufficiently volatile to be amenable to GC analysis. Halogenated phenols generally meet these criteria.[6] A low-polarity capillary column, such as a 5% phenyl polysiloxane phase, is chosen because it separates compounds primarily based on their boiling points, a key differentiating characteristic for potential impurities (e.g., isomers or compounds with missing/different halogens).[7] A temperature program is essential to ensure that compounds with a wide range of boiling points can be eluted and separated effectively. Electron Ionization (EI) is the standard ionization technique, providing reproducible fragmentation patterns that serve as a "fingerprint" for compound identification by comparison to spectral libraries.
Experimental Protocol: GC-MS Method
Objective: To quantify the purity of 4-Bromo-2-chloro-5-iodophenol and to identify potential process-related impurities and degradation products.
Instrumentation:
-
Gas chromatograph with a programmable oven and split/splitless injector.
-
Mass spectrometer (e.g., Quadrupole) detector.
-
Data system with spectral library capabilities (e.g., NIST).
Chromatographic & MS Conditions:
-
Column: TG-5SilMS (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 45 - 550 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Bromo-2-chloro-5-iodophenol sample.
-
Dissolve in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
Vortex until fully dissolved.
-
If necessary, dilute further to a final concentration of approximately 100 µg/mL.
-
Transfer the solution to a GC vial.
Workflow Visualization: GC-MS Purity Analysis
Caption: Workflow for GC-MS-based purity and impurity identification.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally "better," but which is more fit-for-purpose. The following table provides a direct comparison of their performance attributes for the analysis of 4-Bromo-2-chloro-5-iodophenol.
| Feature | HPLC-UV | GC-MS | Rationale & Justification |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio | Based on analyte's interaction with stationary/mobile phases in different states. |
| Analyte Suitability | Excellent for non-volatile or thermally labile compounds. | Requires volatile and thermally stable compounds. | 4-Bromo-2-chloro-5-iodophenol is suitable for both, but GC is sensitive to thermal degradation. |
| Sample Preparation | Simple dissolution in mobile phase. | Simple dissolution in a volatile solvent. Derivatization is not typically needed for phenols but can be an option.[8] | Both methods feature straightforward sample preparation for this analyte. |
| Selectivity | Good; based on retention time. Co-elution is possible. | Excellent; based on retention time and mass spectrum. | MS adds a second dimension of separation, resolving chromatographically co-eluting peaks. |
| Sensitivity | Good (ng level with UV). | Excellent (pg to fg level with MS in SIM mode). | Mass spectrometers are generally more sensitive detectors than UV detectors. |
| Identification Power | Low; requires comparison with a reference standard. | High; mass spectrum provides a structural "fingerprint" for identification. | GC-MS can tentatively identify unknown impurities through library searching, a major advantage. |
| Speed | Can be very fast (<10 min) with modern UPLC systems.[9][10] | Typically longer run times (20-30 min) due to oven programming. | HPLC gradient elution can be faster than a full GC temperature ramp and cool-down cycle. |
| Cost & Complexity | Lower initial cost, simpler operation, and maintenance. | Higher initial cost, more complex operation, requires vacuum systems. | The complexity and cost of the MS detector are significant differentiating factors. |
| Regulatory Standing | Widely accepted for QC and release testing. | Widely accepted; often required for impurity identification and characterization. | Both are standard techniques in the pharmaceutical industry, guided by ICH principles.[11] |
Conclusion and Recommendations: A Dual-Methodology Approach
For the comprehensive purity analysis of 4-Bromo-2-chloro-5-iodophenol, both HPLC and GC-MS offer distinct and complementary advantages. The optimal analytical strategy often involves leveraging both techniques at different stages of the drug development and manufacturing lifecycle.
Choose HPLC for:
-
Routine Quality Control (QC) and Release Testing: Its speed, robustness, and lower operational cost make it ideal for high-throughput analysis where the impurity profile is already well-characterized.
-
Quantifying Known Impurities: When reference standards for expected impurities are available, HPLC provides accurate and precise quantification.
-
Assessing Thermally Labile Impurities: If any potential impurity is known to degrade at high temperatures, HPLC is the inherently safer analytical choice.
Choose GC-MS for:
-
Impurity Identification and Structural Elucidation: This is the gold standard for identifying unknown peaks observed during HPLC analysis or for characterizing a new batch's impurity profile. Its definitive identification capabilities are crucial for regulatory submissions.
-
Orthogonal Method Validation: Using GC-MS as a secondary, orthogonal method provides a high degree of confidence in the purity results obtained by the primary HPLC method.
-
Trace-Level Impurity Detection: The superior sensitivity of MS is invaluable when monitoring for genotoxic or other critical impurities at very low levels.
References
-
SIELC. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]
- Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Retrieved from [Link]
-
Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS | Request PDF. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
CROMlab. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]
- Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1416.
-
Taylor & Francis Online. (1991). A high-performance liquid chromatographic procedure for the analysis of priority substituted phenols in water samples. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]
-
ALS Environmental. (2023). Determination of Phenols in Waters and Leachates by HPLC. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies. (2010). Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. asianpubs.org [asianpubs.org]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. epa.gov [epa.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Comparing the reactivity of the C-I versus C-Br bond in 4-Bromo-2-chloro-5-iodophenol
Executive Summary
This technical guide evaluates the chemoselective reactivity profile of 4-Bromo-2-chloro-5-iodophenol , a densely functionalized aromatic scaffold. For researchers in medicinal chemistry and agrochemical synthesis, this compound presents a classic "selectivity puzzle": three distinct halogen sites (Cl, Br, I) in unique electronic environments.
The Verdict: The C-I bond (C5) exhibits superior reactivity over the C-Br bond (C4) by a magnitude of approximately 10³–10⁴ in palladium-catalyzed cross-coupling reactions. This selectivity is driven by two converging factors:
-
Bond Dissociation Energy (BDE): The C-I bond is inherently weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).
-
Electronic Reinforcement: The phenol hydroxyl group (-OH) is an electron-donating group (EDG). It strongly donates electron density to the para position (C4-Br), deactivating it toward nucleophilic oxidative addition. The meta position (C5-I) receives negligible resonance donation, leaving it electronically more susceptible to Pd(0) insertion.
Theoretical Framework & Bond Energetics[1]
To design effective protocols, one must understand the underlying thermodynamics and kinetics governing the scission of these bonds.
Bond Dissociation Energy (BDE) Landscape
The primary driver of chemoselectivity is the energy required to homolytically cleave the carbon-halogen bond.
| Bond Type | Position | Electronic Environment | Approx.[1][2] BDE (kcal/mol) | Relative Reactivity (Pd-Cat) |
| C–I | C5 (Meta) | Inductively withdrawn (Cl effect), Resonance neutral | ~ 65 | High (Fastest) |
| C–Br | C4 (Para) | Resonance enriched (OH effect) | ~ 81 | Moderate |
| C–Cl | C2 (Ortho) | Sterically hindered, Resonance enriched | ~ 95 | Inert (under standard conditions) |
The "Electronic Lock" Mechanism
In 4-Bromo-2-chloro-5-iodophenol, the selectivity is not just about the halogen identity; it is reinforced by the substitution pattern.
-
C4-Br (Deactivated): The oxygen lone pair at C1 donates density into the ring, specifically increasing electron density at C2 and C4. An electron-rich C-Br bond is less electrophilic, making the oxidative addition of Pd(0) significantly slower.
-
C5-I (Activated): Located meta to the OH group, the C5 position does not benefit from this resonance shielding. Furthermore, the adjacent electron-withdrawing Chlorine (at C2) and Bromine (at C4) exert an inductive pull, slightly increasing the electrophilicity of the C-I bond.
Experimental Reactivity Comparison
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In a competition experiment using 1.0 equivalent of boronic acid, reaction occurs exclusively at the C-I bond.
-
Catalyst Sensitivity: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ will insert into the C-I bond at room temperature.
-
Temperature Window:
-
C-I Coupling: 20°C – 45°C.
-
C-Br Coupling: > 80°C (requires forcing conditions).
-
Scenario B: Lithium-Halogen Exchange
When treated with organolithiums (e.g., n-BuLi or i-PrMgCl), the rate difference is kinetic.
-
Exchange Rate:
. -
Protocol Note: This reaction requires protection of the phenol (e.g., as a TBS ether) to prevent simple deprotonation of the acidic proton.
Validated Experimental Protocols
The following protocols are designed to maximize yield and selectivity.
Protocol 1: Site-Selective Suzuki Coupling at C-I
Target: Functionalization of C5 without touching C4-Br.
Reagents:
-
Substrate: 4-Bromo-2-chloro-5-iodophenol (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (2.5 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane
-
Temperature: 25°C (Room Temp)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried Schlenk flask with the substrate, boronic acid, and K₂CO₃.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-dioxane.
-
Catalysis: Add Pd(dppf)Cl₂·DCM. The solution should turn orange/red.
-
Reaction: Stir vigorously at 25°C for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS. The starting material (iodide) should disappear; the bromide intermediate should remain intact.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to neutralize phenoxide), dry over Na₂SO₄, and concentrate.
Protocol 2: Sequential Functionalization (C-Br Coupling)
Target: Reacting the C4-Br bond after C5 has been functionalized.
Reagents:
-
Substrate: C5-Arylated Intermediate (from Protocol 1)
-
Boronic Acid: (Different) Aryl-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)[3]
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
-
Temperature: 100°C
Step-by-Step Workflow:
-
Catalyst Switch: The C-Br bond is deactivated. Switch to a more active catalyst system (Buchwald ligands like XPhos or SPhos are recommended).
-
Heating: Heat the reaction to 100°C overnight. The elevated temperature is required to overcome the higher activation energy of the electron-rich C-Br bond.
Visualizing the Selectivity Pathway
The following diagram illustrates the divergent reactivity pathways based on energy barriers.
Caption: Divergent synthesis pathway showing the kinetic preference for C-I functionalization at mild temperatures, enabling stepwise modification.
Comparative Data Summary
The table below summarizes the performance metrics of the C-I vs. C-Br bonds in this specific scaffold context.
| Feature | C-I Bond (C5) | C-Br Bond (C4) | Impact on Protocol |
| Bond Length | ~2.10 Å | ~1.90 Å | Longer bond = easier access for metal insertion. |
| Oxidative Addition Rate | Allows quantitative selectivity at RT. | ||
| Hammett Influence ( | Neutral (Meta) | -0.37 (Para-OH) | OH deactivates Br; I remains active. |
| Preferred Catalyst | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | Pd-XPhos / Pd-SPhos | Use standard Pd for I; Active Pd for Br. |
References
-
Bond Dissociation Energies in Organic Molecules. Accounts of Chemical Research. [Link][4][5]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. [Link][4][5]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
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A Comparative Guide to the Definitive Structural Validation of 4-Bromo-2-chloro-5-iodophenol
In the landscape of drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is not merely an academic detail; it is the bedrock upon which its function, reactivity, and therapeutic potential are built. For complex polysubstituted aromatic compounds such as 4-bromo-2-chloro-5-iodophenol, seemingly minor ambiguities in isomeric structure can lead to vastly different biological activities and physicochemical properties. Therefore, unambiguous structural validation is a non-negotiable prerequisite for advancing a compound through the development pipeline.
This guide provides an in-depth comparison of the principal analytical techniques used for small molecule structure elucidation, centered on the definitive validation of 4-bromo-2-chloro-5-iodophenol. We will explore why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose, while also examining the indispensable, complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our focus is not just on the procedural steps, but on the underlying scientific rationale that governs the choice of technique and the interpretation of data.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful method for determining molecular structure, providing a direct, high-resolution, three-dimensional map of electron density within a molecule.[1][2] This technique moves beyond inferring connectivity to revealing the precise spatial coordinates of each atom, bond lengths, bond angles, and stereochemistry.[3][4] For a molecule with multiple heavy halogen substituents like 4-bromo-2-chloro-5-iodophenol, where electronic effects and steric hindrance dictate a unique conformation, this level of detail is invaluable.
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The ultimate quality of the final structure is contingent upon the quality of the crystal, which is often the most challenging, rate-limiting step in the process.[1][2]
Experimental Workflow: From Powder to Proof
The protocol described below represents a self-validating system. Purity is assessed before crystallization, and the quality of the crystallographic data (e.g., R-factor) provides an internal check on the correctness of the final, refined structure.[5][6]
-
Synthesis: A plausible route to 4-bromo-2-chloro-5-iodophenol begins with the bromination of 2-chlorophenol.[7][8] Subsequent regioselective iodination would be required to install the iodine at the 5-position, a step that demands precise control to avoid isomeric byproducts.
-
Purification: The crude product must be purified to >98% purity, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Technique: High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.[9]
-
Protocol: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is effective for separating halogenated phenols.[9] The purity of collected fractions should be confirmed by analytical HPLC and Mass Spectrometry before proceeding.
-
Growing a single crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects—is crucial.[10] This requires inducing the highly purified compound to slowly precipitate from a supersaturated solution, allowing molecules to pack in a highly ordered, repeating lattice.
-
Causality: The choice of solvent is paramount. Ideal solvents dissolve the compound moderately and have a suitable vapor pressure. A solvent system where the compound is sparingly soluble is often a good starting point.
-
Common Method: Slow Evaporation
-
Dissolve the purified 4-bromo-2-chloro-5-iodophenol in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and petroleum ether) in a small vial.[11]
-
Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Monitor periodically for the formation of single, well-defined crystals.
-
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Acquisition: The mounted crystal is placed in a diffractometer, where it is cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam.[12]
-
Diffraction Pattern: The crystal lattice diffracts the X-rays at specific angles, creating a unique pattern of reflections that are recorded by a detector.[13] The intensity of each reflection is measured.
-
Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The primary challenge, known as the "phase problem," is solved using computational methods to generate an initial electron density map.[12]
-
Model Building: An initial atomic model of 4-bromo-2-chloro-5-iodophenol is fitted into the electron density map.
-
Structure Refinement: This is an iterative process where the atomic coordinates and displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the atomic model.[14][15][16] The quality of the fit is monitored using the R-factor and R-free values; lower values indicate a better fit.[5]
Orthogonal Validation: A Comparative Analysis
While crystallography provides the definitive answer, other spectroscopic techniques are faster, require less material, and are essential for routine analysis and for confirming that the material being crystallized is indeed the target compound.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[19] It relies on the magnetic properties of atomic nuclei.
-
Principle: When placed in a strong magnetic field, atomic nuclei (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment, providing information about how atoms are connected.
-
What It Tells Us: For 4-bromo-2-chloro-5-iodophenol, ¹H NMR would show distinct signals for the aromatic protons, and their splitting patterns would help determine their relative positions. ¹³C NMR would show the number of unique carbon atoms in the molecule.[20]
-
Limitation vs. Crystallography: NMR provides an averaged structure in solution and primarily defines atomic connectivity. It cannot, on its own, definitively distinguish between certain isomers or provide the high-precision bond lengths and angles that X-ray diffraction can.[21]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[22]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment with 16-64 scans is typically sufficient.[22]
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide clues about its elemental composition and structure.[23][24]
-
Principle: The technique ionizes molecules and then separates these ions based on their mass-to-charge (m/z) ratio.
-
What It Tells Us: High-resolution mass spectrometry (HRMS) can determine the molecular formula of 4-bromo-2-chloro-5-iodophenol by providing a highly accurate mass measurement. The characteristic isotopic pattern of bromine and chlorine provides a clear signature confirming the presence of these elements.[25]
-
Limitation vs. Crystallography: MS provides no information about atomic connectivity or 3D structure. It cannot distinguish between isomers, which have the same molecular formula and thus the same exact mass.[23]
Synthesizing the Data: A Head-to-Head Comparison
The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. The logical flow is to confirm mass (MS) and connectivity (NMR) before investing the significant effort required for crystallization and X-ray analysis, which ultimately provides the definitive 3D structure.
The following table summarizes the specific information each technique provides in the context of validating the structure of 4-bromo-2-chloro-5-iodophenol.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Formula | Inferred from model | Inferred from spectra | Primary Method (HRMS) |
| Molecular Connectivity | Directly Visualized | Primary Method | Inferred from fragmentation |
| Isomer Differentiation | Unambiguous | Possible, but can be ambiguous | Not Possible |
| 3D Atomic Coordinates | Yes (High Precision) | No | No |
| Bond Lengths & Angles | Yes (High Precision) | No | No |
| Absolute Stereochemistry | Yes (Anomalous Dispersion) | No | No |
| Sample State | Solid (Single Crystal) | Solution | Gas/Solution |
| Primary Use Case | Definitive proof of structure | Routine structural verification | Purity and formula confirmation |
Conclusion
For a complex molecule like 4-bromo-2-chloro-5-iodophenol, where multiple halogen substituents create potential for challenging isomerism, relying solely on spectroscopic data like NMR and MS is insufficient for unequivocal structural proof. While these techniques are essential for confirming the molecular formula and atomic connectivity, they provide an incomplete picture.
Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and high-resolution insight into the precise three-dimensional arrangement of atoms in the solid state.[1][2] It serves as the ultimate arbiter, resolving any ambiguities left by other methods and providing the foundational structural data required for rational drug design, quantitative structure-activity relationship (QSAR) studies, and patent protection.[26] The rigorous, self-validating workflow of crystallography, from purification to final refinement, ensures the highest degree of confidence, making it the indispensable gold standard in modern chemical research.
References
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Stray, J. (2010). X-Ray Crystallography of Chemical Compounds. Journal of Pharmacological and Toxicological Methods, 61(3), 251-259. Available at: [Link]
-
Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Current Opinion in Structural Biology, 7(5), 624-628. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-2-chlorophenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-2-iodophenol in Materials Science. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophenol with high purity.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Evans, P. (1997). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 7(12), R741-R745. Available at: [Link]
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MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved February 4, 2026, from [Link]
-
Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved February 4, 2026, from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
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Stray, J. (2010). X-ray Crystallography of Chemical Compounds. PubMed, 61(3), 251-9. Available at: [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved February 4, 2026, from [Link]
-
Palakshamurthy, B. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E, 78(Pt 3), 364–367. Available at: [Link]
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved February 4, 2026, from [Link]
-
Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. Molecules, 21(3), 298. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved February 4, 2026, from [Link]
-
Bioinformatics Review. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved February 4, 2026, from [Link]
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Oxford Academic. (n.d.). 13 Refinement of crystal structures. Retrieved February 4, 2026, from [Link]
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Carugo, O. (2003). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein and Peptide Letters, 10(2), 157-164. Available at: [Link]
-
ResearchGate. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved February 4, 2026, from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved February 4, 2026, from [Link]
-
Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules. Retrieved February 4, 2026, from [Link]
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University of St Andrews. (n.d.). Introduction to Structure Refinement. Retrieved February 4, 2026, from [Link]
-
Pittcon Conference & Expo. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved February 4, 2026, from [Link]
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Liebeschuetz, J. W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Progress in Biophysics and Molecular Biology, 109(1-2), 25-36. Available at: [Link]
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Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 13-21. Available at: [Link]
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Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved February 4, 2026, from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved February 4, 2026, from [Link]
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Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved February 4, 2026, from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-BROMO-2,5-DICHLOROPHENOL. Retrieved February 4, 2026, from [Link]
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Spectroscopic analysis to confirm the identity of 4-Bromo-2-chloro-5-iodophenol derivatives
Executive Summary
4-Bromo-2-chloro-5-iodophenol presents a unique analytical challenge due to its dense halogenation pattern and lack of adjacent protons. Standard 1D
This guide compares three primary spectroscopic methodologies—2D NMR (HMBC/HSQC) , Mass Spectrometry (Isotopic Pattern Analysis) , and IR Spectroscopy —to establish a self-validating workflow for identity confirmation.
Recommendation: Use LC-MS for initial screening (isotopic fingerprinting) followed by HMBC NMR for definitive regioisomer assignment.
Part 1: The Structural Challenge
The core difficulty in identifying 4-Bromo-2-chloro-5-iodophenol derivatives lies in distinguishing regioisomers. The positions of the Chlorine (Cl), Bromine (Br), and Iodine (I) atoms relative to the Hydroxyl (-OH) group drastically alter biological activity but result in nearly identical molecular weights and similar polarity.
The "Silent" Carbon Problem
In many isomers, the aromatic protons are para to each other or isolated by halogens, leading to a
Part 2: Methodological Comparison
Method A: 2D NMR Spectroscopy (The Structural Architect)
Gold Standard for Regioisomer Confirmation
While 1D NMR fails to show connectivity, Heteronuclear Multiple Bond Correlation (HMBC ) connects protons to carbons 2-3 bonds away.[1] This allows you to "see" the quaternary carbons bearing the halogens.
-
Mechanism: Correlates
H shifts with C shifts via long-range coupling ( and ). -
Critical Insight: The carbon attached to Iodine (
) appears significantly upfield (typically 80–100 ppm) due to the "Heavy Atom Effect," whereas and appear downfield (120–135 ppm).
Method B: Mass Spectrometry (The Isotopic Fingerprint)
Best for Elemental Composition & Purity
Halogens have distinct natural isotopic abundances that create a unique "cluster" pattern in the mass spectrum.
For a molecule with 1 Br, 1 Cl, and 1 I, the molecular ion cluster will show a specific intensity ratio that mathematically confirms the presence of all three halogens.
Method C: IR Spectroscopy (The Functional Validator)
Best for Quick Screening
IR is less specific for isomerism but vital for confirming the phenol functionality.
-
O-H Stretch: 3200–3550 cm
(Broad). -
Ortho-Effect: If a halogen is ortho to the OH group, intramolecular hydrogen bonding may shift the OH stretch and sharpen the peak slightly compared to meta or para isomers.
Part 3: Comparative Data Analysis
| Feature | 2D NMR (HMBC/HSQC) | Mass Spectrometry (LC/GC-MS) | IR Spectroscopy |
| Primary Output | Connectivity & Regiochemistry | Molecular Weight & Halogen Count | Functional Groups |
| Isomer Specificity | High (Definitive) | Low (Unless fragmentation differs) | Low |
| Sample Requirement | High (~5-10 mg) | Low (<1 mg) | Medium (Solid state) |
| Key Marker | M, M+2, M+4 Isotopic Cluster | O-H Stretch & Fingerprint | |
| Throughput | Low (10-30 mins/sample) | High (2-5 mins/sample) | High (1 min/sample) |
Part 4: Experimental Protocols (Self-Validating)
Protocol 1: HMBC/HSQC NMR Acquisition
Objective: Assign quaternary carbons to specific halogens.
-
Sample Prep: Dissolve ~10 mg of derivative in 0.6 mL DMSO-d6 .
-
Why DMSO? It prevents solute aggregation and slows proton exchange, often allowing the phenolic -OH proton to be visible as a sharp singlet (or doublet if coupling exists), which provides an extra handle for HMBC correlations.
-
-
Acquisition:
-
Run 1D
H (16 scans) to locate proton singlets. -
Run HSQC to identify protonated carbons (
).[1] -
Run HMBC optimized for long-range coupling (typically 8-10 Hz).
-
-
Analysis (The Logic Check):
-
Identify the Carbon signal at 85-95 ppm . This is the C-I carbon (shielded by Iodine).
-
Check for HMBC correlations from aromatic protons to this specific carbon.
-
Self-Validation: If the proton at position 3 correlates to the C-I carbon, and the proton at position 6 does not, you have spatially located the Iodine relative to the protons.
-
Protocol 2: Mass Spectrometry Isotopic Verification
Objective: Confirm halogen count (1 Br, 1 Cl).
-
Method: LC-MS (ESI Negative Mode) is preferred for phenols.
-
Prediction: Calculate the theoretical pattern for
.-
Base Peak (
): Contains Br, Cl. -
: Contains (
Br, Cl) AND ( Br, Cl). -
: Contains
Br, Cl.
-
-
Validation: The intensity ratio for a BrCl system should approximate 3 : 4 : 1 (M : M+2 : M+4).
-
Note: Iodine does not contribute to the isotope pattern spread, only the mass offset.
-
Part 5: Visualized Workflow
The following diagrams illustrate the logical flow for confirming the identity of the molecule and the specific NMR logic used to solve the structure.
Diagram 1: Analytical Decision Matrix
Caption: Workflow for filtering candidates. MS confirms composition; 2D NMR solves the spatial arrangement.
Diagram 2: HMBC Structural Logic
Caption: Logic for distinguishing isomers using HMBC. The unique upfield shift of C-I serves as the anchor point.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard text for interpreting halogen isotopic patterns and coupling constants).
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC/HSQC pulse sequence optimization).
-
National Institute of Standards and Technology (NIST). Isotopic Compositions of the Elements. NIST Physical Measurement Laboratory. [Link] (Source for Cl/Br isotopic abundance ratios).
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction, specifically the "Heavy Atom Effect" of Iodine on
C NMR).
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- 6. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Site-Selective Suzuki Reactions of 4-Bromo-2-chloro-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1] Among these substrates, 4-bromo-2-chloro-5-iodophenol presents a particularly interesting challenge and opportunity due to the differential reactivity of its three distinct halogen atoms. This guide provides a comprehensive comparative analysis of catalytic systems for the Suzuki-Miyaura cross-coupling reaction with a focus on achieving high selectivity for the carbon-iodine (C-I) bond of 4-bromo-2-chloro-5-iodophenol.
The Challenge of Site-Selectivity in Polyhalogenated Arenes
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds.[2][3] When applied to polyhalogenated substrates, the primary challenge lies in controlling which halogen atom reacts. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This inherent difference in bond strength and reactivity provides a basis for achieving site-selectivity. However, factors such as the catalyst system, reaction conditions, and electronic and steric effects of other substituents on the aromatic ring can significantly influence the outcome.[1]
Mechanistic Insights into Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The selectivity for the C-I bond in 4-bromo-2-chloro-5-iodophenol is primarily determined in the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[2] The weaker C-I bond is more susceptible to cleavage by the palladium catalyst compared to the stronger C-Br and C-Cl bonds. By carefully selecting the palladium source, ligand, and base, the catalytic system can be fine-tuned to favor the oxidative addition at the most reactive C-I site, leaving the other halogen atoms intact for subsequent transformations.
Caption: A typical experimental workflow for the Suzuki reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-2-chloro-5-iodophenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and XPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired selectively coupled product.
Conclusion and Future Outlook
The selective Suzuki-Miyaura cross-coupling of 4-bromo-2-chloro-5-iodophenol at the C-I position is a highly achievable transformation with the appropriate choice of catalytic system. The use of bulky, electron-rich phosphine ligands, such as XPhos, in combination with a suitable palladium precursor and base, consistently provides high yields and excellent selectivity. The remaining bromo and chloro substituents on the aromatic ring can then be utilized for further diversification, making this a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions, as well as the expansion of the substrate scope to include more challenging polyhalogenated heterocycles. The principles outlined in this guide provide a solid foundation for researchers to build upon in their pursuit of novel and efficient synthetic methodologies.
References
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-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki Coupling - YouTube. (2020). YouTube. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Jurnal Sains Kesihatan Malaysia (Malaysian Journal of Health Sciences).
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube. [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv.
-
The Suzuki reaction: Reaction mechanism chemistry tutorial. - YouTube. (2011). YouTube. [Link]
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Public
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). YouTube. [Link]
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Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020). YouTube. [Link]
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- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016).
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- (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - ResearchGate. (2021).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
